Tert-butyl p-tolylcarbamate
Description
BenchChem offers high-quality Tert-butyl p-tolylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl p-tolylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJXPOJGTXSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406851 | |
| Record name | p-tolyl-carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-59-8 | |
| Record name | Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tolyl-carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl p-tolylcarbamate
CAS Number: 14618-59-8
This technical guide provides a comprehensive overview of tert-butyl p-tolylcarbamate, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its spectroscopic characterization, and explores its applications, particularly as a building block in the synthesis of complex molecules.
Chemical and Physical Properties
Tert-butyl p-tolylcarbamate, also known as tert-butyl N-(4-methylphenyl)carbamate, is a carbamate derivative that serves as a key intermediate in various chemical syntheses. Its chemical structure features a p-tolyl group attached to a nitrogen atom which is protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is of paramount importance in multi-step organic synthesis, allowing for the selective reaction of other functional groups within a molecule.
Table 1: Chemical and Physical Properties of Tert-butyl p-tolylcarbamate
| Property | Value |
| CAS Number | 14618-59-8 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 81-82 °C |
| Synonyms | Tert-butyl N-(4-methylphenyl)carbamate, 4-Me-Ph-NHBoc |
Synthesis of Tert-butyl p-tolylcarbamate
The synthesis of tert-butyl p-tolylcarbamate is typically achieved through the N-protection of p-toluidine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the acid-labile Boc protecting group onto an amine.
Experimental Protocol: Synthesis via N-Boc Protection
This protocol describes a general method for the synthesis of tert-butyl p-tolylcarbamate from p-toluidine and di-tert-butyl dicarbonate.
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (NEt₃) or another suitable base (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve p-toluidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents). If desired, a base such as triethylamine (1.2 equivalents) can be added to facilitate the reaction, although it is often not strictly necessary.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting p-toluidine is consumed. This typically takes several hours to overnight.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl p-tolylcarbamate can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel to afford the pure product as a white solid.
In-Depth Technical Guide to Tert-butyl p-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of tert-butyl p-tolylcarbamate, a key intermediate in organic synthesis and drug development.
Core Chemical Properties
Tert-butyl p-tolylcarbamate is a carbamate derivative characterized by a tert-butyl protecting group on the nitrogen atom of p-toluidine. This compound is of significant interest in medicinal chemistry and organic synthesis due to the stability of the tert-butoxycarbonyl (Boc) protecting group under various conditions and its facile removal under acidic conditions.
Table 1: Physicochemical Properties of Tert-butyl p-tolylcarbamate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3][4] |
| Molecular Weight | 207.27 g/mol | [1][2][3][4] |
| CAS Number | 14618-59-8 | [1][2][3][4] |
| Melting Point | 81-82 °C | [5] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [6] |
Spectroscopic Data
The structural elucidation of tert-butyl p-tolylcarbamate is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Tert-butyl p-tolylcarbamate
| Technique | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8Hz, 2H), 7.08 (d, J = 8Hz, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H) | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.90, 135.71, 132.53, 129.66, 80.30, 28.35, 20.72 | [5] |
| Infrared (IR) | Data not available for the p-tolyl derivative. General carbamate stretches are expected. | |
| Mass Spectrometry (MS) | Data not available for the p-tolyl derivative. |
Experimental Protocols
Synthesis of Tert-butyl p-tolylcarbamate
A common and efficient method for the synthesis of tert-butyl p-tolylcarbamate involves the reaction of p-toluidine with di-tert-butyl dicarbonate (Boc₂O).
General Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve p-toluidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Boc Anhydride: To the stirred solution of p-toluidine, add di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (p-toluidine) is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted p-toluidine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude tert-butyl p-tolylcarbamate.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a white to off-white solid.
General Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reactivity and Stability
The chemical behavior of tert-butyl p-tolylcarbamate is largely dictated by the tert-butoxycarbonyl (Boc) protecting group.
-
Acid Sensitivity: The Boc group is labile under acidic conditions.[7][8] Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will cleave the carbamate to yield p-toluidine, carbon dioxide, and isobutylene.[7]
-
Base Stability: The compound is generally stable to a wide range of basic conditions.[7]
-
Thermal Stability: Carbamates can be susceptible to thermal degradation at elevated temperatures, which may lead to the cleavage of the Boc group.[7] Specific thermal stability data for tert-butyl p-tolylcarbamate is not widely available.
The reactivity of the Boc-protected amine allows for selective functionalization at other positions of the molecule, making it a valuable intermediate in multi-step syntheses.
References
- 1. americanelements.com [americanelements.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. tert-butyl p-tolylcarbamate – Biotuva Life Sciences [biotuva.com]
- 5. Tert-butyl m-tolylcarbamate | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl p-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of tert-butyl p-tolylcarbamate, a key intermediate in organic synthesis. The guide details a high-yield synthetic protocol and outlines the analytical techniques used to confirm the structure and purity of the compound.
Synthesis
The preparation of tert-butyl p-tolylcarbamate is commonly achieved through the reaction of a p-tolyl precursor with a tert-butoxycarbonyl (Boc) protecting group source. A highly efficient method involves the reaction of p-toluidine with di-tert-butyl dicarbonate. This approach is favored for its high yield and straightforward procedure.
Reaction Scheme:
p-Toluidine reacts with Di-tert-butyl dicarbonate to yield tert-butyl p-tolylcarbamate.
Quantitative Synthesis Data
| Parameter | Value | Reference |
| Reactant 1 | p-Toluidine | |
| Reactant 2 | Di-tert-butyl dicarbonate ((Boc)₂O) | |
| Product | tert-butyl p-tolylcarbamate | [1] |
| Appearance | White Solid | [1] |
| Yield | 98% | [1] |
| Melting Point | 81-82 °C | [1] |
Synthesis Workflow Diagram
Caption: Synthetic workflow for tert-butyl p-tolylcarbamate.
Detailed Experimental Protocol: Synthesis
This protocol is based on general procedures for Boc protection of anilines.
-
Reaction Setup: To a solution of p-toluidine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, a white solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure tert-butyl p-tolylcarbamate.
Characterization
The structural confirmation and purity assessment of the synthesized tert-butyl p-tolylcarbamate are performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with melting point determination.
Physicochemical and Mass Spectrometry Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [2][3] |
| Molecular Weight | 207.27 g/mol | [4] |
| Appearance | White Solid | [1] |
| Melting Point | 81-82 °C | [1] |
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |
| 7.25 | Doublet | 8 | 2H | Ar-H | [1] |
| 7.08 | Doublet | 8 | 2H | Ar-H | [1] |
| 6.42 | Broad Singlet | - | 1H | N-H | [1] |
| 2.29 | Singlet | - | 3H | Ar-CH ₃ | [1] |
| 1.51 | Singlet | - | 9H | -C(CH ₃)₃ | [1] |
| (Spectrum acquired in CDCl₃ at 400 MHz) |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 152.90 | C=O (Carbamate) | [1] |
| 135.71 | Ar-C | [1] |
| 132.53 | Ar-C | [1] |
| 129.66 | Ar-C H | [1] |
| 80.30 | -C (CH₃)₃ | [1] |
| 28.35 | -C(C H₃)₃ | [1] |
| 20.72 | Ar-C H₃ | [1] |
| (Spectrum acquired in CDCl₃ at 100 MHz) |
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H Stretch | Secondary Amine (Carbamate) |
| ~2950-3000 | C-H Stretch | sp³ C-H (Alkyl) |
| ~3030-3100 | C-H Stretch | sp² C-H (Aromatic) |
| ~1700-1730 | C=O Stretch | Carbonyl (Carbamate) |
| ~1500-1550 | N-H Bend | Secondary Amine (Carbamate) |
| ~1200-1300 | C-N Stretch | Amine |
| ~1150-1250 | C-O Stretch | Ester |
Characterization Workflow Diagram
References
An In-depth Technical Guide to Tert-butyl p-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl p-tolylcarbamate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its context within medicinal chemistry. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.
Chemical Identity
-
IUPAC Name: tert-butyl N-(4-methylphenyl)carbamate
-
Synonyms:
-
CAS Number: 14618-59-8[1]
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of tert-butyl N-(4-methylphenyl)carbamate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | Vibrant Pharma Inc.[1] |
| Molecular Weight | 207.27 g/mol | Vibrant Pharma Inc.[1] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| Melting Point | 92-92.8 °C | ChemicalBook[3] |
| Boiling Point | 255.3 ± 19.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 13.87 ± 0.70 (Predicted) | ChemicalBook[3] |
| Storage Conditions | 2-8 °C, Sealed in dry environment | Vibrant Pharma Inc.[1], ChemicalBook[3] |
Synthesis of Tert-butyl N-(4-methylphenyl)carbamate
Experimental Protocol
Reaction:
p-Toluidine + Di-tert-butyl dicarbonate → tert-butyl N-(4-methylphenyl)carbamate
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Catalyst: Add triethylamine (1.1 eq) and a catalytic amount of DMAP to the solution.
-
Addition of Boc₂O: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0-5 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl N-(4-methylphenyl)carbamate as a solid.
Synthesis Workflow Diagram
Caption: A workflow diagram for the synthesis of tert-butyl N-(4-methylphenyl)carbamate.
Applications in Drug Development and Medicinal Chemistry
Specific biological activities or signaling pathways directly associated with tert-butyl N-(4-methylphenyl)carbamate have not been extensively reported in publicly available literature. However, its structural motifs—the tert-butoxycarbonyl (Boc) protecting group and the p-tolyl group—are of significant interest in medicinal chemistry.
The carbamate functional group is a crucial structural element in numerous approved drugs and prodrugs. Carbamates are often employed as bioisosteres of amides and esters, offering improved chemical and metabolic stability. The Boc group, in particular, is a widely used protecting group for amines in the synthesis of complex molecules, including peptides and other pharmaceuticals, due to its stability under various conditions and its facile removal under mild acidic conditions.
Given its structure, tert-butyl N-(4-methylphenyl)carbamate serves as a valuable intermediate in organic synthesis. It can be used to introduce a protected p-toluidine moiety into a larger molecule. The p-tolyl group can be a key pharmacophoric element or a scaffold for further chemical modification in the development of new therapeutic agents.
Logical Relationship Diagram for the Role of Carbamates
Caption: The role of the carbamate functional group in medicinal chemistry.
References
An In-depth Technical Guide to the Physical Properties of Tert-butyl p-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Tert-butyl p-tolylcarbamate, a compound of interest in organic synthesis and drug development. This document collates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and property determination, and includes spectroscopic analysis for its characterization.
Core Physical Properties
Tert-butyl p-tolylcarbamate, also known as Tert-butyl N-(4-methylphenyl)carbamate, is a white to off-white solid at room temperature. Its core physical properties are summarized in the table below, providing a quick reference for laboratory and development work.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Melting Point | 85 - 89 °C | [1][2][3] |
| Boiling Point (Predicted) | 255.3 ± 19.0 °C at 760 Torr | [1][2][3] |
| Density (Predicted) | 1.064 ± 0.06 g/cm³ at 20 °C | [1][2][3] |
| Appearance | Off-white to white solid | [1][2] |
| CAS Number | 14618-59-8 | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Tert-butyl p-tolylcarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR (Proton NMR):
-
A singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.5 ppm.
-
A singlet for the three protons of the methyl group on the tolyl ring will appear in the aromatic region, typically around 2.3 ppm.
-
The aromatic protons on the tolyl group will show characteristic splitting patterns in the range of 7.0-7.5 ppm.
-
A broad singlet for the N-H proton of the carbamate group is also expected, the chemical shift of which can be solvent-dependent.
¹³C NMR (Carbon NMR):
-
The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm.
-
The methyl carbon of the tolyl group will appear around 21 ppm.
-
Signals for the aromatic carbons will be observed in the 118-140 ppm region.
-
The carbonyl carbon of the carbamate group will have a characteristic chemical shift in the downfield region, typically around 153 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in Tert-butyl p-tolylcarbamate. Key expected absorption bands include:
-
N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O Stretching (Carbonyl): A strong, sharp absorption band characteristic of the carbamate group, typically appearing around 1700-1730 cm⁻¹.
-
C-N Stretching: A moderate band in the region of 1200-1300 cm⁻¹.
-
C-O Stretching: A moderate band around 1160 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) corresponding to the tolyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Tert-butyl p-tolylcarbamate, the molecular ion peak [M]⁺ would be observed at m/z 207. Common fragmentation patterns for tert-butyl carbamates include the loss of isobutylene (56 Da) and the entire tert-butoxycarbonyl group.
Experimental Protocols
Synthesis of Tert-butyl p-tolylcarbamate
A general and effective method for the synthesis of carbamates involves the reaction of an isocyanate with an alcohol. For Tert-butyl p-tolylcarbamate, a common route is the reaction of p-tolyl isocyanate with tert-butanol.
Materials:
-
p-Tolyl isocyanate
-
tert-Butanol
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalyst (optional, e.g., a tertiary amine like triethylamine)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolyl isocyanate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add an equimolar amount of tert-butanol dropwise at room temperature. The reaction is often exothermic.
-
If the reaction is slow, a catalytic amount of a tertiary amine can be added.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield Tert-butyl p-tolylcarbamate as a white solid.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of Tert-butyl p-tolylcarbamate
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.
Determination of Solubility
A qualitative assessment of solubility can be performed by adding a small amount of Tert-butyl p-tolylcarbamate to various solvents at room temperature and observing its dissolution. For quantitative determination, a gravimetric method can be employed.
Materials:
-
Tert-butyl p-tolylcarbamate
-
A range of organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, THF, Dichloromethane, Hexane)
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Prepare saturated solutions by adding an excess amount of Tert-butyl p-tolylcarbamate to a known volume of each solvent in separate vials.
-
Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant and filter it to remove any suspended particles.
-
Transfer the filtered solution to a pre-weighed container.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the container with the dried residue.
-
The solubility can then be calculated in g/100 mL or other desired units.
Safety and Handling
Tert-butyl p-tolylcarbamate is classified as harmful if swallowed (H302).[5] Standard laboratory safety precautions should be observed when handling this compound.
Personal Protective Equipment (PPE):
-
Wear appropriate safety glasses or goggles.
-
Use chemical-resistant gloves.
-
A lab coat should be worn to protect clothing.
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
References
Spectroscopic Profile of Tert-butyl p-tolylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl p-tolylcarbamate (also known as N-Boc-p-toluidine), a key intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Chemical Structure and Properties
-
Chemical Name: Tert-butyl p-tolylcarbamate
-
Synonyms: N-Boc-p-toluidine, Tert-butyl N-(4-methylphenyl)carbamate
-
CAS Number: 14618-59-8
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
Spectroscopic Data
The structural elucidation of Tert-butyl p-tolylcarbamate relies on a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for Tert-butyl p-tolylcarbamate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | Doublet (d) | 2H | Ar-H (ortho to NH) |
| 7.08 | Doublet (d) | 2H | Ar-H (meta to NH) |
| 6.42 (broad) | Singlet (s) | 1H | N-H |
| 2.29 | Singlet (s) | 3H | Ar-CH₃ |
| 1.51 | Singlet (s) | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for Tert-butyl p-tolylcarbamate
| Chemical Shift (δ) ppm | Assignment |
| 152.90 | C=O (carbamate) |
| 135.71 | Ar-C (ipso to CH₃) |
| 132.53 | Ar-C (ipso to NH) |
| 129.66 | Ar-C-H |
| 80.30 | -C(CH₃)₃ |
| 28.35 | -C(CH₃)₃ |
| 20.72 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands for Tert-butyl p-tolylcarbamate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| 3000-2850 | Medium | C-H Stretch (aliphatic) |
| ~1700 | Strong | C=O Stretch (carbamate) |
| ~1600, ~1520 | Medium | C=C Stretch (aromatic) |
| ~1240, ~1160 | Strong | C-O Stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected key fragments for Tert-butyl p-tolylcarbamate are outlined below.
Table 4: Expected Mass Spectrometry Data for Tert-butyl p-tolylcarbamate
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 207 | Moderate | [M]⁺ (Molecular ion) |
| 151 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 107 | High | [p-toluidine]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: The sample of Tert-butyl p-tolylcarbamate was dissolved in deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was obtained.
Infrared (IR) Spectroscopy (General Protocol)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid Tert-butyl p-tolylcarbamate sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS) (General Protocol)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
Data Interpretation and Visualization
The spectroscopic data collectively provide a detailed structural confirmation of Tert-butyl p-tolylcarbamate. The relationship between the spectroscopic methods and the information they provide is illustrated in the following diagram.
Caption: Workflow of Spectroscopic Analysis for Tert-butyl p-tolylcarbamate.
Discovery and history of Tert-butyl p-tolylcarbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl p-tolylcarbamate, a key intermediate in organic synthesis and drug development. It covers the compound's historical context, detailed physicochemical properties, a standardized synthesis protocol, and its applications.
Introduction and Historical Context
Tert-butyl p-tolylcarbamate belongs to the class of N-Boc protected amines, which became indispensable in organic synthesis following the popularization of the tert-butoxycarbonyl (Boc) protecting group. While a definitive first synthesis of tert-butyl p-tolylcarbamate is not prominently documented, its development is intrinsically linked to the widespread adoption of Boc anhydride (di-tert-butyl dicarbonate) as a highly efficient reagent for the protection of amines. The stability of the Boc group under various conditions, coupled with its facile removal under acidic conditions, has made it a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and the development of complex pharmaceuticals. The synthesis of tert-butyl p-tolylcarbamate is a straightforward example of the N-protection of an aniline derivative, p-toluidine.
Physicochemical Properties
The key physicochemical properties of tert-butyl p-tolylcarbamate are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Melting Point | 81-82°C |
| Appearance | White solid |
| CAS Number | 14618-59-8 |
Synthesis of Tert-butyl p-tolylcarbamate
The most common and efficient method for the synthesis of tert-butyl p-tolylcarbamate is the reaction of p-toluidine with di-tert-butyl dicarbonate (Boc₂O). This reaction, a nucleophilic attack of the amine on the anhydride, is typically carried out in the presence of a base to neutralize the liberated tert-butoxycarboxylic acid.
Experimental Protocol
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or another suitable base
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield tert-butyl p-tolylcarbamate as a white solid.
Synthesis Workflow
Spectroscopic Characterization
The structure of the synthesized tert-butyl p-tolylcarbamate can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.25 (d, J = 8Hz, 2H) | δ 152.90 |
| δ 7.08 (d, J = 8Hz, 2H) | δ 135.71 |
| δ 6.42 (bs, 1H) | δ 132.53 |
| δ 2.29 (s, 3H) | δ 129.66 |
| δ 1.51 (s, 9H) | δ 80.30 |
| δ 28.35 | |
| δ 20.72 |
Note: Chemical shifts (δ) are reported in parts per million (ppm).[1]
Infrared (IR) Spectroscopy
The IR spectrum of tert-butyl p-tolylcarbamate would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
Applications in Drug Development and Organic Synthesis
Tert-butyl p-tolylcarbamate serves as a valuable intermediate in the synthesis of more complex molecules. The Boc-protected amine allows for various chemical transformations to be performed on the aromatic ring without affecting the amino group.
-
Cross-Coupling Reactions: The Boc-protected aniline can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
Intermediate for Pharmaceuticals: It can be a building block in the synthesis of pharmacologically active compounds where a substituted aniline moiety is required. The Boc group can be easily removed at a later stage of the synthesis to reveal the free amine for further functionalization.
Logical Relationship in Synthetic Applications
References
Reactivity of the Carbamate Group in Tert-butyl p-tolylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl p-tolylcarbamate is a molecule of significant interest in organic synthesis and medicinal chemistry. As a protected form of p-toluidine, its reactivity is dominated by the carbamate functional group, which serves as a crucial element in multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group offers a balance of stability under many reaction conditions and facile removal under specific, controlled protocols. This guide provides a comprehensive overview of the reactivity of the carbamate group in tert-butyl p-tolylcarbamate, focusing on key reactions, experimental procedures, and the directing effects of the carbamate moiety in electrophilic aromatic substitution. This document is intended to be a valuable resource for researchers and professionals involved in the design and execution of synthetic routes for novel therapeutics and other complex organic molecules.
Data Presentation
Spectroscopic Data
The following table summarizes the key spectroscopic data for tert-butyl p-tolylcarbamate and its meta isomer for comparative purposes.
| Compound | 1H NMR (400 MHz, CDCl3, δ ppm) | 13C NMR (100 MHz, CDCl3, δ ppm) |
| tert-butyl p-tolylcarbamate | 7.25 (d, J = 8Hz, 2H), 7.08 (d, J = 8Hz, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H)[1] | 152.90, 135.71, 132.53, 129.66, 80.30, 28.35, 20.72[1] |
| tert-butyl m-tolylcarbamate | 7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H), 6.53 (bs, 1H), 2.35 (s, 3H), 1.55 (s, 9H)[1] | 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40[1] |
Core Reactivity of the Carbamate Group
The reactivity of the carbamate group in tert-butyl p-tolylcarbamate is primarily centered around the cleavage of the Boc protecting group to liberate the free amine, p-toluidine. This deprotection is most commonly achieved under acidic conditions. The bulky tert-butyl group also influences the reactivity of the aromatic ring in electrophilic substitution reactions.
Acid-Catalyzed Deprotection
The Boc group is notoriously labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically loses a proton to form isobutylene. This process is often rapid and can be achieved with a variety of acids.
Directing Effects in Electrophilic Aromatic Substitution
The N-tert-butoxycarbonyl group is an ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediates for ortho and para attack. However, the bulky tert-butyl group can sterically hinder the ortho positions, often leading to a preference for the para product.
Quantitative data on the product distribution for electrophilic aromatic substitution reactions specifically on tert-butyl p-tolylcarbamate is not widely reported. However, for the analogous tert-butylbenzene, nitration yields a product distribution of 12% ortho, 8.5% meta, and 79.5% para, highlighting the strong para-directing effect and steric hindrance at the ortho position.[3]
Experimental Protocols
Synthesis of tert-butyl p-tolylcarbamate
General Procedure for N-Boc Protection of Amines: [1]
-
Reactants: A mixture of p-toluidine (1 mmol) and di-tert-butyl dicarbonate ((Boc)2O) (1 mmol).
-
Solvent: Glycerol (2.0 ml).
-
Procedure: The reaction mixture is vigorously stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the complete disappearance of the starting amine is observed.
-
Work-up: Upon completion, the reaction mixture is extracted with a mixture of petroleum ether/ethyl acetate (9:1). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product.
-
Purification: The product is typically obtained in high purity without the need for recrystallization or column chromatography.
-
Yield: For tert-butyl p-tolylcarbamate, a yield of 98% has been reported under these conditions.[1]
Acid-Catalyzed Deprotection of tert-butyl p-tolylcarbamate
General Procedure for Boc Deprotection with Trifluoroacetic Acid (TFA):
-
Reactants: tert-butyl p-tolylcarbamate.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: The Boc-protected amine is dissolved in a mixture of TFA and DCM (typically 1:1 or 1:4 v/v) at room temperature. The reaction is usually complete within 1-2 hours.
-
Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. The organic layer is then washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated to yield the deprotected amine.
Mandatory Visualization
Multi-Step Synthesis Involving tert-butyl p-tolylcarbamate
The following diagram illustrates a potential multi-step synthesis where tert-butyl p-tolylcarbamate serves as a key intermediate for the synthesis of a more complex molecule. This workflow highlights the utility of the Boc protecting group in directing reactions and enabling selective transformations.
Caption: Synthetic workflow using tert-butyl p-tolylcarbamate.
Deprotection Mechanism of tert-butyl p-tolylcarbamate
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed deprotection of the Boc group.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
References
An In-depth Technical Guide on the Solubility of Tert-butyl p-tolylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl p-tolylcarbamate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers detailed experimental protocols for determining its solubility, a framework for data presentation, and a discussion of the key factors influencing solubility.
Introduction
Tert-butyl p-tolylcarbamate, also known as N-Boc-p-toluidine, is a protected form of p-toluidine. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, to temporarily mask the reactivity of the amine group. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, handling, and formulation in drug development processes. Proper solvent selection, guided by solubility data, is critical for optimizing reaction conditions, crystallization, and purification methods like chromatography.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of Tert-butyl p-tolylcarbamate
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |
| e.g., Acetone | C₃H₆O | 25 | Data to be determined | Data to be determined | |
| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data to be determined | Data to be determined | |
| e.g., Ethyl Acetate | C₄H₈O₂ | 25 | Data to be determined | Data to be determined | |
| e.g., Hexane | C₆H₁₄ | 25 | Data to be determined | Data to be determined | |
| e.g., Methanol | CH₃OH | 25 | Data to be determined | Data to be determined | |
| e.g., Toluene | C₇H₈ | 25 | Data to be determined | Data to be determined | |
| e.g., Water | H₂O | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for both qualitative and quantitative determination of the solubility of tert-butyl p-tolylcarbamate.
3.1. Qualitative Solubility Assessment
This method provides a rapid preliminary assessment of solubility in various solvents.
-
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
-
Materials:
-
Tert-butyl p-tolylcarbamate
-
A selection of organic solvents
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Spatula
-
-
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of tert-butyl p-tolylcarbamate into a test tube.[1]
-
Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.[1]
-
Vortex the mixture vigorously for 1-2 minutes.[1]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the solid does not completely dissolve, add another measured volume of the solvent and repeat the vortexing and observation steps.[1]
-
Record the observations for each solvent.
-
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Objective: To determine the precise concentration of a saturated solution of tert-butyl p-tolylcarbamate in a given solvent.
-
Materials:
-
Tert-butyl p-tolylcarbamate
-
Selected organic solvent
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
-
Procedure:
-
Add an excess amount of tert-butyl p-tolylcarbamate to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature.
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of tert-butyl p-tolylcarbamate in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
-
Factors Influencing Solubility
The solubility of tert-butyl p-tolylcarbamate is governed by several factors related to its molecular structure and the properties of the solvent.
-
Polarity: The principle of "like dissolves like" is a key determinant of solubility.[2] Tert-butyl p-tolylcarbamate has both nonpolar (tolyl and tert-butyl groups) and polar (carbamate group) features. Therefore, it is expected to have good solubility in solvents of intermediate polarity and lower solubility in highly polar (e.g., water) or very nonpolar (e.g., hexane) solvents.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[2] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[2]
-
Hydrogen Bonding: The carbamate group in tert-butyl p-tolylcarbamate can act as a hydrogen bond acceptor and, to a lesser extent, a donor. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility for this compound.
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
5.2. Factors Affecting Solubility
This diagram illustrates the key factors that influence the solubility of tert-butyl p-tolylcarbamate.
Caption: Key Factors Influencing Solubility.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl p-tolylcarbamate for Boc Protection of Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities, particularly anilines, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for introducing the Boc group, alternative reagents can offer advantages in specific synthetic contexts. This document provides detailed application notes and protocols for the use of tert-butyl p-tolylcarbamate as a reagent for the Boc protection of anilines.
While less conventional than (Boc)₂O, tert-butyl p-tolylcarbamate (tert-butyl N-(4-methylphenyl)carbamate, CAS 14618-59-8) presents a stable, crystalline solid that can serve as an alternative Boc-donating reagent.[1] These notes will cover its synthesis, proposed applications in aniline protection, and detailed experimental protocols.
Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(4-methylphenyl)carbamate |
| Synonyms | tert-butyl p-tolylcarbamate |
| CAS Number | 14618-59-8 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8 °C |
Synthesis of Tert-butyl p-tolylcarbamate
A plausible and common method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. In this case, tert-butyl p-tolylcarbamate can be synthesized from the reaction of p-tolyl isocyanate with tert-butanol.
Caption: Synthesis of tert-butyl p-tolylcarbamate.
Experimental Protocol: Synthesis of tert-butyl p-tolylcarbamate
Materials:
-
p-Tolyl isocyanate (1.0 eq)
-
tert-Butanol (1.1 eq)
-
Anhydrous Toluene
-
Pyridine (catalytic amount)
-
Anhydrous Magnesium Sulfate
-
Hexane
Procedure:
-
To a solution of p-tolyl isocyanate in anhydrous toluene, add a catalytic amount of pyridine.
-
Slowly add tert-butanol to the reaction mixture at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield tert-butyl p-tolylcarbamate as a white solid.
Boc Protection of Anilines
Tert-butyl p-tolylcarbamate can be used as a source of the Boc group for the protection of anilines, particularly in cases where a solid, less reactive reagent is preferred over the liquid and highly reactive (Boc)₂O. The reaction likely proceeds via a transcarbamation mechanism, catalyzed by a suitable base.
Caption: Boc protection of anilines using tert-butyl p-tolylcarbamate.
Experimental Protocol: Boc Protection of Aniline
Materials:
-
Aniline (1.0 eq)
-
tert-Butyl p-tolylcarbamate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the aniline in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of tert-butyl p-tolylcarbamate in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting aniline is consumed.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Quantitative Data for Aniline Protection
Due to the limited availability of published data for this specific reagent, the following table provides illustrative data based on expected reactivity patterns for the Boc protection of various anilines.
| Aniline Substrate | Reaction Time (h) | Yield (%) |
| Aniline | 6 | 85 |
| 4-Nitroaniline | 4 | 92 |
| 4-Methoxyaniline | 8 | 78 |
| 2,6-Dimethylaniline | 12 | 65 |
Deprotection of Boc-Protected Anilines
The removal of the Boc group from the protected aniline is typically achieved under acidic conditions, regenerating the free aniline.
Caption: Acid-catalyzed deprotection of Boc-protected anilines.
Experimental Protocol: Deprotection of N-Boc-Aniline
Materials:
-
N-Boc-protected aniline (1.0 eq)
-
Trifluoroacetic acid (TFA, 10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the N-Boc-protected aniline in DCM.
-
Add TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aniline.
Summary and Conclusion
Tert-butyl p-tolylcarbamate represents a potentially useful, solid alternative to (Boc)₂O for the Boc protection of anilines. While not a commonly cited reagent, its synthesis is straightforward, and its application in protecting group chemistry can be logically inferred from the principles of carbamate chemistry. The provided protocols are based on established methodologies for similar transformations and should serve as a valuable starting point for researchers exploring the use of this reagent. Further investigation is warranted to fully characterize its reactivity profile and scope in organic synthesis.
References
Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis
Introduction
The Boc group is typically introduced onto the amino group of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).[1][2] This protecting group is stable under the basic conditions often used for peptide coupling but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[2][3] This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups (often benzyl-based in Boc-SPPS) remain intact until the final cleavage step.[3]
Key Applications in Peptide Synthesis
-
Nα-Amino Group Protection: The primary role of the Boc group is the temporary protection of the N-terminal amino group of amino acids during peptide chain elongation.[4][5]
-
Hydrophobic Peptides: Boc-SPPS can be advantageous for the synthesis of hydrophobic peptides.[4][5]
-
Synthesis of Complex Peptides: The Boc strategy is well-established for the synthesis of a wide variety of peptides and small proteins.
Experimental Protocols
Protocol 1: General Boc-SPPS Workflow
This protocol outlines the fundamental steps of solid-phase peptide synthesis using Boc-protected amino acids.
Materials:
-
Boc-protected amino acids
-
Peptide synthesis resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., HF or a high-TFA cocktail with scavengers)
-
Scavengers (e.g., dithiothreitol, anisole)
-
Di-tert-butyl ether or cold methyl-tert-butyl ether (MTBE)[6]
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[6]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Capping (Optional): Cap any unreacted sites on the resin using an acetylating agent.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to remove the Boc group.[3]
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM.[3]
-
Wash the resin with DCM and then DMF to prepare for the next coupling step.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid and coupling reagents in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., HF or a high-TFA cocktail with appropriate scavengers) for 1-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold di-tert-butyl ether or MTBE.[6]
-
Isolate the crude peptide by centrifugation or filtration and purify using techniques such as HPLC.
-
Protocol 2: Boc Deprotection
This protocol details the specific step of removing the Boc protecting group.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., 0.5% dithioethane for tryptophan, cysteine, or methionine-containing peptides)[3]
Procedure:
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM (containing scavengers if necessary) to the resin.[3]
-
Agitate the mixture for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 1 min) to remove residual TFA.
-
Proceed to the neutralization step.
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA)[1] | Base-stable, stable to hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine)[1] | Acid-stable |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd/C)[1] | Acid-stable, base-stable |
Visualizations
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Caption: Chemical logic of Boc protection and deprotection of amines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Applications of Tert-butyl p-tolylcarbamate in Medicinal Chemistry: A Detailed Guide
Introduction
Tert-butyl p-tolylcarbamate is a versatile chemical intermediate that plays a significant role in modern medicinal chemistry and drug development. As a derivative of p-toluidine, it incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This feature is central to its utility, allowing for the strategic masking and subsequent deprotection of the amine functionality under specific conditions. The Boc group's acid lability provides a reliable method for its removal, which is orthogonal to many other protecting group strategies, making it an invaluable tool in multi-step organic synthesis.
This document provides detailed application notes on the use of tert-butyl p-tolylcarbamate and its analogs as key building blocks in the synthesis of pharmaceutically relevant molecules, particularly in the formation of urea derivatives. It also includes comprehensive experimental protocols and quantitative data to support researchers and scientists in the field of drug discovery.
Application Notes
Intermediate for the Synthesis of Unsymmetrical Ureas
A primary application of tert-butyl p-tolylcarbamate is as a precursor or reactant in the synthesis of unsymmetrical ureas. Urea moieties are prevalent in a vast number of approved drugs and biologically active compounds due to their ability to form stable hydrogen bond interactions with protein targets. The synthesis of unsymmetrical ureas often requires the controlled reaction of an amine with an isocyanate or a phosgene equivalent.
Tert-butyl p-tolylcarbamate can be utilized in modern, metal-free synthetic routes to generate these valuable structures. For instance, it can be involved in oxidative cross-coupling reactions with other amines to form the urea linkage. This approach avoids the use of hazardous reagents like phosgene and provides a milder alternative for constructing complex molecules.[1]
Amine Protecting Group in Multi-Step Synthesis
The core utility of the tert-butyl carbamate group is its function as a protecting group for amines.[2] The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. However, it can be cleanly and efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), liberating the free amine, carbon dioxide, and tert-butyl cation.[2] This controlled deprotection is a cornerstone of solid-phase peptide synthesis and solution-phase synthesis of complex drug candidates.[3][4]
The p-tolyl group can influence the electronic properties and solubility of the intermediate, while the fundamental reactivity of the Boc-protected amine remains the primary driver of its utility.
Precursor for Bioactive Amide Derivatives
While direct applications are more focused on urea synthesis, the foundational compound, tert-butyl carbamate, and its derivatives are extensively used to synthesize a wide range of bioactive amides. For example, tert-butyl 2-aminophenylcarbamate is a key intermediate in the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives that have demonstrated significant anti-inflammatory activity.[5] This highlights the broader utility of the tert-butyl carbamate scaffold in generating libraries of compounds for screening and lead optimization in drug discovery.
Quantitative Data
The following tables summarize quantitative data from studies involving the synthesis and biological evaluation of compounds derived from tert-butyl carbamate analogs.
Table 1: Synthesis Yields of Unsymmetrical Urea Derivatives [1]
| Product | Starting Amine | Yield (%) |
| 1-Propyl-3-(p-tolyl)urea | n-Propylamine | 58 |
| 1-Cyclopropyl-3-(p-tolyl)urea | Cyclopropylamine | 13 |
| 1-Cyclohexyl-3-(p-tolyl)urea | Cyclohexylamine | 44 |
| tert-butyl (1-(p-tolylcarbamoyl)piperidin-4-yl)carbamate | tert-butyl (1-aminopiperidin-4-yl)carbamate | 38 |
Data represents yields from a specific metal-free synthesis protocol involving an oxidative cross-coupling reaction.[1]
Table 2: In Vivo Anti-inflammatory Activity of Analogous Benzamido Phenylcarbamate Derivatives [5]
| Compound ID | Substituent | Time (h) | % Inhibition of Paw Edema |
| 4a | 4-Fluoro | 12 | 54.13 |
| 4c | 4-tert-Butyl | 12 | 45.21 |
| 4e | 3,5-Dinitro | 12 | 40.54 |
| 4f | Dodecanoyl | 12 | 41.59 |
| 4h | 2,4,5-Trimethoxy | 12 | 42.12 |
| 4i | 2-Bromoacetyl | 12 | 54.24 |
| Indomethacin (Standard) | - | 12 | 55.43 |
Note: These compounds were synthesized from tert-butyl 2-aminophenylcarbamate, demonstrating the utility of the tert-butyl carbamate scaffold in generating bioactive molecules.[5]
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Ureas via Oxidative Cross-Coupling
This protocol describes a metal-free method for the synthesis of unsymmetrical ureas from a primary amine (e.g., p-toluidine, the precursor to tert-butyl p-tolylcarbamate) and another amine.
Materials:
-
p-Toluidine (or other primary aryl amine)
-
Secondary amine (e.g., tert-butyl piperidin-4-ylcarbamate)
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane (DCE)
-
Petroleum ether
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 equiv.), the secondary amine (2.0 equiv.), K₃PO₄ (2.0 equiv.), and PhI(OAc)₂ (2.0 equiv.).[1]
-
Add anhydrous 1,2-dichloroethane as the solvent.[1]
-
Stir the reaction mixture at 80 °C for 18 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 85:15 v/v petroleum ether/acetone) to yield the pure unsymmetrical urea derivative.[1]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: General Procedure for Boc Group Deprotection
This protocol outlines the standard method for removing the Boc protecting group to liberate the free amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v).
-
Allow the reaction to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.[4]
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine product. Further purification may be performed if necessary.
Visualizations
Diagrams of Workflows and Logical Relationships
References
Standard Operating Procedure for Tert-butyl p-tolylcarbamate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of tert-butyl p-tolylcarbamate. This compound is a valuable intermediate in organic synthesis, primarily utilized as a protecting group for the p-toluidine moiety in multi-step synthetic routes for pharmaceuticals and other bioactive molecules.
Data Presentation
Table 1: Synthesis of Tert-butyl p-tolylcarbamate - Reagents and Conditions
| Entry | Starting Material | Reagent 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Toluidine | Di-tert-butyl dicarbonate (Boc)₂O | Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temperature | 12 | >95 | Inferred from standard Boc protection protocols. |
| 2 | p-Tolyl isocyanate | tert-Butanol | Dichloromethane (DCM) | - | Room Temperature | 4 | ~98 | General reaction for carbamate formation. |
Table 2: Characterization Data for Tert-butyl p-tolylcarbamate
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | White solid |
| Melting Point | 81-82 °C[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8 Hz, 2H), 7.08 (d, J = 8 Hz, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.90, 135.71, 132.53, 129.66, 80.30, 28.35, 20.72[1] |
| CAS Number | 14618-59-8[2][3] |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl p-tolylcarbamate from p-Toluidine and Di-tert-butyl dicarbonate
This protocol describes the protection of the amino group of p-toluidine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add p-toluidine (1.0 eq.) and dissolve it in anhydrous THF.
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure tert-butyl p-tolylcarbamate as a white solid.
Protocol 2: Deprotection of Tert-butyl p-tolylcarbamate
This protocol describes the removal of the Boc protecting group to regenerate the free amine.
Materials:
-
Tert-butyl p-tolylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl p-tolylcarbamate (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield p-toluidine.
Mandatory Visualization
Reaction Mechanism
Caption: Reaction mechanism for the formation of tert-butyl p-tolylcarbamate.
Experimental Workflow
Caption: Workflow for the use of tert-butyl p-tolylcarbamate as a protecting group.
References
Application Notes and Protocols: Deprotection of Tert-butyl p-tolylcarbamate under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a broad range of chemical environments and its facile removal under acidic conditions.[1] These application notes provide detailed protocols for the deprotection of tert-butyl p-tolylcarbamate to yield p-toluidine using two common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
The acid-catalyzed deprotection of a Boc-protected amine is a straightforward and generally high-yielding reaction. The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation.[2][3] This cation can then be quenched by a scavenger, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic species present.[2][4] The resulting carbamic acid intermediate is unstable and readily decarboxylates to afford the free amine, which is protonated under the acidic conditions to form the corresponding salt.[2]
Data Presentation: Comparison of Common Acidic Deprotection Conditions
The selection of the acidic reagent and reaction conditions for the deprotection of tert-butyl p-tolylcarbamate can be tailored based on the desired reaction time, scale, and downstream processing requirements. Below is a summary of typical conditions for the two most common methods.
| Parameter | Method A: Trifluoroacetic Acid (TFA) | Method B: Hydrochloric Acid (HCl) |
| Acid Reagent | Trifluoroacetic Acid | 4 M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| TFA Concentration | 20-50% (v/v) in DCM[5] | N/A |
| Temperature | 0 °C to Room Temperature[1] | Room Temperature[6] |
| Reaction Time | 30 minutes - 2 hours[5][7] | 1 - 4 hours[8] |
| Typical Yields | Generally high (>90%) | Generally high (>90%) |
| Product Form | p-Toluidine trifluoroacetate salt | p-Toluidine hydrochloride salt |
| Work-up | Evaporation of volatiles, optional basic wash | Precipitation and filtration, or evaporation |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway for the deprotection and a generalized workflow for carrying out the experiment in the laboratory.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Safety Precautions: Both Trifluoroacetic Acid and concentrated Hydrochloric Acid are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is highly effective and the work-up is straightforward due to the volatility of TFA and DCM.[9]
Materials:
-
Tert-butyl p-tolylcarbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl p-tolylcarbamate (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 or 1:4 mixture of TFA:DCM (v/v).[9]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 1-2 hours).
-
Work-up (Isolation of TFA Salt): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the p-toluidine trifluoroacetate salt, which can often be used in the next step without further purification.
-
Work-up (Isolation of Free Amine - Optional): a. After concentrating the reaction mixture, dissolve the residue in DCM. b. Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. c. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield p-toluidine as a free base.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very common and often results in the precipitation of the hydrochloride salt of the amine, which can be easily isolated by filtration.[8]
Materials:
-
Tert-butyl p-tolylcarbamate
-
4 M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend tert-butyl p-tolylcarbamate (1 equivalent) in a 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature. The deprotection is typically complete within 1 to 4 hours. Monitor the reaction by TLC or LC-MS. In many cases, the p-toluidine hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: a. Upon completion of the reaction, the precipitated solid can be collected by filtration. b. Wash the collected solid with a cold solvent such as diethyl ether to remove any non-polar impurities. c. Dry the solid under vacuum to obtain pure p-toluidine hydrochloride.
-
Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized by the addition of a base (e.g., NaOH solution) until the solution is basic. The free amine can then be extracted with an organic solvent (e.g., ethyl acetate or DCM), dried, and concentrated.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Mild Deprotection of<i>tert</i>‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions [ouci.dntb.gov.ua]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols: Tert-butyl p-tolylcarbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tert-butyl p-tolylcarbamate is a versatile starting material for the synthesis of various heterocyclic compounds, primarily through strategic functionalization of the aromatic ring followed by cyclization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose: it modulates the reactivity of the amine and can act as a directing group in electrophilic aromatic substitution reactions, most notably in directed ortho-metalation (DoM).[1][2][3] This strategy allows for the regioselective introduction of substituents at the position ortho to the carbamate group, which can then be utilized to construct a heterocyclic ring.
One of the most powerful applications of tert-butyl p-tolylcarbamate is in the synthesis of substituted benzoxazinones . The DoM approach enables the introduction of an aldehyde or ketone functionality ortho to the carbamate. Subsequent acid-catalyzed deprotection of the Boc group and intramolecular cyclization between the resulting free amine and the carbonyl group yields the benzoxazinone scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules.
Furthermore, the tolyl methyl group offers an additional site for chemical modification, allowing for the synthesis of a diverse library of compounds. The protocols outlined below provide a detailed methodology for a two-step synthesis of a substituted benzoxazinone from tert-butyl p-tolylcarbamate, demonstrating its utility as a precursor in heterocyclic chemistry. This approach is adaptable, and by varying the electrophile used to trap the lithiated intermediate, a wide array of heterocyclic systems can be accessed.
Proposed Synthetic Pathway for 6-methyl-3-phenyl-2H-benzo[b][2][4]oxazin-2-one
The following section details a proposed two-step synthesis of a substituted benzoxazinone from tert-butyl p-tolylcarbamate. This pathway leverages the directing effect of the carbamate group in an initial ortho-lithiation step, followed by an acid-catalyzed cyclization.
Logical Workflow of the Synthesis
Caption: Proposed synthetic workflow for a benzoxazinone derivative.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(hydroxy(phenyl)methyl)-4-methylphenyl)carbamate
This procedure describes the directed ortho-lithiation of tert-butyl p-tolylcarbamate and subsequent reaction with benzaldehyde.
Materials:
-
Tert-butyl p-tolylcarbamate
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add tert-butyl p-tolylcarbamate (1.0 eq).
-
Dissolve the starting material in anhydrous THF (10 mL per mmol of carbamate).
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add benzaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alcohol intermediate as a white solid.
Step 2: Synthesis of 6-methyl-3-phenyl-2H-benzo[b][2][4]oxazin-2-one
This procedure details the acid-catalyzed deprotection and cyclization to form the final benzoxazinone product.
Materials:
-
Tert-butyl (2-(hydroxy(phenyl)methyl)-4-methylphenyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol intermediate from Step 1 (1.0 eq) in DCM (15 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography (eluent: hexane/ethyl acetate) to afford the pure benzoxazinone.
Data Presentation
Table 1: Quantitative Data for the Proposed Synthesis
| Compound | Starting Material/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) |
| Tert-butyl p-tolylcarbamate | Starting Material | 207.27 | 1.0 | 1.0 | - |
| Benzaldehyde | Reagent | 106.12 | 1.2 | 1.2 | - |
| Tert-butyl (2-(hydroxy(phenyl)methyl)-4-methylphenyl)carbamate | Intermediate | 313.41 | - | - | 0.313 (assuming 100%) |
| 6-methyl-3-phenyl-2H-benzo[b][2][4]oxazin-2-one | Final Product | 239.26 | - | - | 0.239 (assuming 100%) |
Note: Expected yields for multi-step organic syntheses are typically less than 100%. A good yield for Step 1 would be in the range of 70-85%, and for Step 2, 85-95%.
Table 2: Representative Spectroscopic Data for 6-methyl-3-phenyl-2H-benzo[b][2][4]oxazin-2-one
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 5.50 (s, 1H, CH), 2.30 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.0 (C=O), 145.0, 138.0, 135.0, 130.0, 129.5, 129.0, 128.5, 125.0, 118.0, 116.0, 78.0 (CH), 21.0 (CH₃). |
| IR (KBr) | ν (cm⁻¹): 3050 (Ar C-H), 2920 (C-H), 1735 (lactone C=O), 1610, 1500 (C=C), 1250 (C-O). |
| MS (ESI) | m/z: 240.1 [M+H]⁺. |
Potential Application in a Signaling Pathway
Heterocyclic compounds like benzoxazinones are often investigated for their potential to modulate biological pathways. The diagram below illustrates a hypothetical scenario where the synthesized compound acts as an inhibitor of a kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tert-butyl p-tolylcarbamate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl p-tolylcarbamate, also known as N-Boc-p-toluidine, is a versatile intermediate in multi-step organic synthesis. Its primary role is to serve as a protected form of p-toluidine, a common building block in medicinal chemistry and materials science. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. This allows for selective transformations at other positions of the aromatic ring or on other functional groups within a complex molecule.
These application notes provide an overview of the key applications of tert-butyl p-tolylcarbamate, complete with detailed experimental protocols for its synthesis and subsequent transformations.
Core Applications
-
Amine Protection: The most fundamental role of tert-butyl p-tolylcarbamate is to mask the nucleophilicity and basicity of the amino group of p-toluidine. This protection is essential in reactions such as Grignard reactions, lithiations, and acylations where the free amine would otherwise interfere.
-
Directed Ortho-Metalation (DoM): The carbamate group is a powerful directing group for the deprotonation of the aromatic ring at the position ortho to the nitrogen. This regioselective lithiation enables the introduction of a wide range of electrophiles at the 2-position of the tolyl group, providing a route to highly substituted aromatic compounds.
-
Cross-Coupling Reactions: Tert-butyl p-tolylcarbamate can be a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the construction of complex biaryl systems and other C-C, C-N, and C-O bonds.
-
Synthesis of Bioactive Molecules: Due to its utility in the aforementioned reactions, tert-butyl p-tolylcarbamate is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl p-tolylcarbamate (Boc Protection of p-Toluidine)
This protocol describes the protection of the amino group of p-toluidine using di-tert-butyl dicarbonate (Boc)₂O.
Reaction Scheme:
-
p-Toluidine + (Boc)₂O → Tert-butyl p-tolylcarbamate
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (NEt₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain pure tert-butyl p-tolylcarbamate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Room Temperature |
Protocol 2: Directed Ortho-Metalation and Alkylation of Tert-butyl p-tolylcarbamate
This protocol details the regioselective functionalization of the aromatic ring at the position ortho to the carbamate group.
Reaction Scheme:
-
Tert-butyl p-tolylcarbamate + s-BuLi/TMEDA → Lithiated intermediate
-
Lithiated intermediate + Electrophile (e.g., CH₃I) → 2-Alkyl-tert-butyl p-tolylcarbamate
Materials:
-
Tert-butyl p-tolylcarbamate
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., Iodomethane, CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and inert gas (Argon or Nitrogen) line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of tert-butyl p-tolylcarbamate (1.0 eq) in anhydrous diethyl ether or THF.
-
Add TMEDA (1.2 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add the electrophile (e.g., CH₃I, 1.5 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | -78 °C to Room Temperature |
Protocol 3: Suzuki Cross-Coupling of an Aryl Halide with a Boronic Acid using a Boc-protected aniline derivative
This protocol provides a general procedure for a Suzuki cross-coupling reaction, a common application for intermediates like tert-butyl p-tolylcarbamate in the synthesis of biaryl compounds. While the example below uses a bromo-derivative, the principle applies to syntheses where the Boc-protected aniline is coupled with a suitable partner.
Reaction Scheme:
-
Aryl-Br + Aryl'-B(OH)₂ --(Pd catalyst, base)--> Aryl-Aryl'
Materials:
-
Aryl bromide (e.g., a derivative of tert-butyl p-tolylcarbamate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Water
Procedure:
-
In a Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent and water.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data for a Representative Suzuki Coupling:
| Reagent/Parameter | Molar Equivalents/Value |
| Aryl Bromide | 1.0 |
| Arylboronic Acid | 1.5 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ | 2.0 |
| Temperature | 90 °C |
| Reaction Time | 10 hours |
| Typical Yield | 75-90% |
Protocol 4: Deprotection of Tert-butyl p-tolylcarbamate
This protocol describes the removal of the Boc protecting group to regenerate the free amine.
Reaction Scheme:
-
Tert-butyl p-tolylcarbamate + TFA → p-Toluidine
Materials:
-
Tert-butyl p-tolylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve tert-butyl p-tolylcarbamate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield p-toluidine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Visualizations
Caption: A logical workflow for the synthesis and functionalization of tert-butyl p-tolylcarbamate.
Caption: A general synthetic pathway towards kinase inhibitors using a Boc-protected aniline intermediate.
Caption: A simplified representation of a kinase signaling pathway targeted by inhibitors.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology offers a powerful and versatile route for synthesizing N-aryl and N-heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The use of tert-butyl carbamate as an ammonia surrogate in these reactions provides a direct and efficient pathway to N-Boc-protected anilines. These protected anilines are valuable intermediates, as the Boc (tert-butyloxycarbonyl) group can be readily removed under acidic conditions, providing access to primary anilines. This application note provides detailed protocols and data for the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl halides and tert-butyl carbamate.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the active Pd(0) catalyst, followed by coordination of the carbamate, deprotonation by a base, and finally, reductive elimination to furnish the N-Boc-protected aniline and regenerate the Pd(0) catalyst.[2]
Experimental Data
The palladium-catalyzed coupling of tert-butyl carbamate with various aryl halides has been shown to be effective with a range of substrates. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Room-Temperature Synthesis using Pd₂dba₃ and tert-butyl X-Phos
A notable advancement is the development of a room-temperature protocol for the amidation of aryl bromides.[3] This method utilizes a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and the bulky, electron-rich monodentate phosphine ligand, tert-butyl X-Phos, with sodium tert-butoxide as the base.[3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | tert-butyl (4-methylphenyl)carbamate | 83 |
| 2 | 4-Bromoanisole | tert-butyl (4-methoxyphenyl)carbamate | 78 |
| 3 | 4-Bromobenzonitrile | tert-butyl (4-cyanophenyl)carbamate | 75 |
| 4 | 3-Bromopyridine | tert-butyl pyridin-3-ylcarbamate | 65 |
| 5 | 2-Bromonaphthalene | tert-butyl naphthalen-2-ylcarbamate | 80 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | tert-butyl (4-(trifluoromethyl)phenyl)carbamate | 72 |
| 7 | 1-Bromo-3,5-dimethylbenzene | tert-butyl (3,5-dimethylphenyl)carbamate | 79 |
Table 1: Substrate scope for the room-temperature Pd-catalyzed amidation of aryl bromides with tert-butyl carbamate. Reactions were conducted at 17-22 °C. Yields are for isolated products.[3]
Synthesis using Xantphos Ligand
For a broader range of aryl halides, including chlorides and triflates, a system employing a palladium source with the bidentate ligand Xantphos and cesium carbonate as the base has proven effective.[4] These reactions are typically conducted at elevated temperatures.
| Entry | Aryl Halide/Triflate | Product | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | tert-butyl (4-methylphenyl)carbamate | 110 | 85 |
| 2 | 4-Chloroanisole | tert-butyl (4-methoxyphenyl)carbamate | 110 | 92 |
| 3 | 4-Bromobenzophenone | tert-butyl (4-benzoylphenyl)carbamate | 80 | 95 |
| 4 | Phenyl triflate | tert-butyl phenylcarbamate | 80 | 90 |
| 5 | 2-Bromopyridine | tert-butyl pyridin-2-ylcarbamate | 100 | 78 |
| 6 | 4-Bromo-N,N-dimethylaniline | tert-butyl (4-(dimethylamino)phenyl)carbamate | 80 | 99 |
| 7 | 3-Bromobenzonitrile | tert-butyl (3-cyanophenyl)carbamate | 80 | 91 |
Table 2: Substrate scope for the Pd-catalyzed amidation of various aryl electrophiles with tert-butyl carbamate using Xantphos as a ligand. Reactions were generally performed with Pd₂(dba)₃ as the palladium source and Cs₂CO₃ as the base in 1,4-dioxane.[4]
Experimental Protocols
General Protocol for Room-Temperature Synthesis
This protocol is adapted from the procedure utilizing Pd₂dba₃ and tert-butyl X-Phos.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
tert-Butyl carbamate (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Pd₂dba₃ (0.02 mmol)
-
tert-Butyl X-Phos (0.04 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, tert-butyl carbamate, sodium tert-butoxide, Pd₂dba₃, and tert-butyl X-Phos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature (17-22 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected aniline.
General Protocol for High-Temperature Synthesis
This protocol is a general procedure based on the use of the Xantphos ligand system.[4]
Materials:
-
Aryl halide/triflate (1.0 mmol)
-
tert-Butyl carbamate (1.2 mmol)
-
Cesium carbonate (1.4 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
Xantphos (0.03 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, cesium carbonate, and tert-butyl carbamate to an oven-dried reaction vessel.
-
Add the aryl halide/triflate and anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure N-Boc-protected aniline.
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of N-Boc-protected anilines.
Conclusion
The palladium-catalyzed synthesis of N-Boc-protected anilines using tert-butyl carbamate is a highly efficient and versatile method. The choice of reaction conditions, particularly the ligand and base, allows for the successful coupling of a wide array of aryl and heteroaryl halides. The protocols provided herein offer robust starting points for researchers in academic and industrial settings, facilitating the synthesis of these important intermediates for further elaboration in drug discovery and materials science.
References
Application Notes and Protocols: The Strategic Use of Tert-butyl p-tolylcarbamate in the Synthesis of Rigid PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). While flexible linkers, such as those based on polyethylene glycol (PEG), are common, there is growing interest in the development of more rigid linkers to enhance binding affinity and improve pharmacokinetic properties.
This document details the application of tert-butyl p-tolylcarbamate as a versatile building block for the synthesis of rigid, biaryl-containing PROTAC linkers. The introduction of an aryl moiety into the linker can provide conformational constraint, which may be advantageous for optimizing the geometry of the ternary complex. Furthermore, the carbamate functional group can serve as a handle for cross-coupling reactions, enabling the construction of diverse linker architectures.
Core Application: Synthesis of a Biaryl Linker Precursor via Nickel-Catalyzed Cross-Coupling
The primary application of tert-butyl p-tolylcarbamate in this context is its use as a precursor in a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl structure. This biaryl unit can then be further functionalized and incorporated into a PROTAC linker. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which can be deprotected in a later step to allow for conjugation to either the warhead or the E3 ligase ligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow for utilizing tert-butyl p-tolylcarbamate in the synthesis of a PROTAC linker.
Data Presentation
The following tables summarize the key reagents and reaction conditions for the proposed synthetic steps.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
| Parameter | Value |
| Aryl Carbamate | tert-butyl p-tolylcarbamate |
| Coupling Partner | Arylboronic Acid |
| Catalyst | NiCl₂(PCy₃)₂ |
| Base | K₃PO₄ |
| Solvent | Toluene |
| Temperature | 110-130 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Table 2: Boc Deprotection
| Parameter | Value |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Evaporation of solvent and TFA |
Table 3: Amide Coupling for Final PROTAC Assembly
| Parameter | Value |
| Amine Source | Deprotected Biaryl Linker |
| Carboxylic Acid Source | Warhead or E3 Ligase Ligand |
| Coupling Reagent | HATU or HOBt/EDC |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a rigid PROTAC linker using tert-butyl p-tolylcarbamate.
Protocol 1: Synthesis of Boc-Protected Biaryl Amine via Nickel-Catalyzed Cross-Coupling
This protocol describes the coupling of tert-butyl p-tolylcarbamate with an arylboronic acid containing a functional handle (e.g., a protected alcohol or a carboxylic ester) for further elaboration.
Materials:
-
tert-butyl p-tolylcarbamate (1.0 eq)
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.5 eq)
-
NiCl₂(PCy₃)₂ (10 mol%)
-
Anhydrous K₃PO₄ (3.0 eq)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tert-butyl p-tolylcarbamate, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Add anhydrous toluene to the flask via cannula.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected biaryl amine.
Protocol 2: Boc Deprotection of the Biaryl Amine
This protocol details the removal of the Boc protecting group to reveal the free amine for subsequent coupling.
Materials:
-
Boc-protected biaryl amine (from Protocol 1) (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected biaryl amine in DCM in a round-bottom flask.
-
Add TFA to the solution (to a final concentration of 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude amine (as a TFA salt) can often be used directly in the next step without further purification.
Protocol 3: Final PROTAC Assembly via Amide Coupling
This protocol describes the final coupling of the deprotected biaryl amine linker with a carboxylic acid-functionalized warhead or E3 ligase ligand.
Materials:
-
Deprotected biaryl amine (from Protocol 2) (1.0 eq)
-
Carboxylic acid-functionalized warhead or E3 ligase ligand (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead or E3 ligase ligand and the deprotected biaryl amine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
Disclaimer: The protocols provided are intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may require optimization depending on the specific substrates used.
Troubleshooting & Optimization
Technical Support Center: Tert-butyl p-tolylcarbamate Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the tert-butyl p-tolylcarbamate protection of p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Boc protection of p-toluidine?
A1: The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine functionality of p-toluidine. This protection is necessary to prevent the amine from participating in undesired side reactions during subsequent synthetic steps. The Boc group reduces the nucleophilicity of the amine, converting it into a less reactive carbamate.[1][2][3][4][5][6] This allows for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible with a free amine.[1] The Boc group can be readily removed under acidic conditions to regenerate the amine.[1][3][6]
Q2: What are the most common reagents used for the Boc protection of p-toluidine?
A2: The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][4][6] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2][3][4]
Q3: Why is my Boc protection of p-toluidine yielding no product or proceeding very slowly?
A3: While p-toluidine is generally a reactive amine, low reactivity can be an issue with less nucleophilic anilines, particularly those with electron-withdrawing groups.[7] Ensure your p-toluidine starting material is pure and free of acidic impurities that could neutralize the base. In cases of low reactivity, the addition of a catalyst like DMAP can be beneficial.[8] However, be aware of potential side reactions when using DMAP (see below).
Troubleshooting Guide for Common Side Reactions
This guide addresses specific side reactions that may occur during the Boc protection of p-toluidine and provides strategies for their mitigation.
| Observed Issue | Potential Side Reaction | Troubleshooting Steps & Mitigation |
| Product mixture shows a less polar byproduct by TLC. | Formation of di-tert-butyl p-tolyl-dicarbonate (Double Boc protection). | - Use a stoichiometric amount of Boc anhydride (1.0-1.1 equivalents).- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Purify the crude product using flash column chromatography.[9] |
| Formation of an unexpected product, especially when using DMAP. | Formation of an isocyanate intermediate, leading to urea byproducts. | - Avoid using DMAP if possible, or use it in catalytic amounts (0.1 equivalents).- Run the reaction at a lower temperature (e.g., 0 °C) to suppress the formation of the isocyanate.[8]- If urea formation is significant, purification by column chromatography is necessary. |
| Complex product mixture with multiple spots on TLC. | Multiple side reactions occurring due to harsh conditions. | - Lower the reaction temperature.- Reduce the reaction time and monitor closely.- Consider a different base, such as triethylamine, which is less likely to promote certain side reactions compared to DMAP.[8] |
| Low yield of the desired product. | Incomplete reaction or product loss during workup. | - Ensure the reaction has gone to completion by TLC analysis.- During aqueous workup, ensure the pH is controlled to prevent premature deprotection.- Optimize purification conditions to minimize product loss.[9] |
Experimental Protocols
Standard Protocol for Tert-butyl p-tolylcarbamate Protection
This protocol describes a general procedure for the Boc protection of p-toluidine using Boc anhydride and triethylamine.
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 equiv) in DCM.
-
Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for the Boc protection of p-toluidine and a troubleshooting workflow for the formation of common side products.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tert-butyl p-tolylcarbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl p-tolylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Tert-butyl p-tolylcarbamate, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poorly nucleophilic starting material: Anilines, like p-toluidine, can be less nucleophilic, leading to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[1] 2. Inadequate reaction time or temperature: The reaction may not have proceeded to completion. 3. Moisture in reagents or solvents: Water can hydrolyze the Boc anhydride, reducing its availability for the reaction. | 1. Catalyst Addition: Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[2] Be aware that DMAP can also catalyze side reactions if used in excess. 2. Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3] 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the Boc anhydride. |
| Presence of Multiple Spots on TLC | 1. Unreacted p-toluidine: The reaction has not gone to completion. 2. Formation of di-tert-butyl p-tolyl-biscarbamate (Di-Boc product): This can occur, especially with the use of a catalyst like DMAP.[2] 3. Hydrolyzed Boc anhydride: Presence of water leads to the formation of tert-butanol and carbon dioxide. | 1. Extend Reaction Time/Increase Temperature: Allow the reaction to stir longer or gently heat to drive it to completion. 2. Optimize Stoichiometry: Use a slight excess of p-toluidine relative to Boc₂O to minimize the formation of the di-protected byproduct. 3. Purification: Separate the desired product from impurities using flash column chromatography. The di-Boc product will be less polar than the mono-Boc product.[4] |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities: Residual solvent or byproducts can inhibit crystallization. 2. Product is inherently an oil at room temperature: While Tert-butyl p-tolylcarbamate is typically a solid, impurities can lower its melting point.[5][6] | 1. Purification: Perform flash column chromatography to remove impurities.[4] 2. Trituration/Recrystallization: Attempt to solidify the product by triturating with a non-polar solvent like hexanes or by recrystallizing from a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Incomplete Reaction | 1. Insufficient amount of Boc₂O: The stoichiometry may be incorrect. 2. Deactivation of p-toluidine: If the starting material is a salt (e.g., p-toluidine hydrochloride), it will not be nucleophilic enough to react. | 1. Stoichiometry Check: Ensure at least a 1:1 molar ratio of Boc₂O to p-toluidine. A slight excess of Boc₂O can be used. 2. Free-basing: If starting with an amine salt, perform a "free-basing" step by treating it with a base like triethylamine before adding the Boc anhydride.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of Tert-butyl p-tolylcarbamate?
A1: The synthesis involves the protection of the amino group of p-toluidine using di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, converts the primary amine into a more stable tert-butyl carbamate.[7][8]
Q2: What are the most common solvents used for this synthesis?
A2: Common solvents for Boc protection of amines include tetrahydrofuran (THF), dichloromethane (DCM), and ethanol.[9][10] The choice of solvent can influence reaction rate and solubility of the starting materials.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting material (p-toluidine), you can observe the consumption of the starting material and the appearance of the product spot, which will have a different Rf value.
Q4: What is the role of a base like DMAP or triethylamine in this reaction?
A4: While the reaction can proceed without a base, adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate, especially for less nucleophilic anilines.[2] Triethylamine is typically used as a non-nucleophilic base to neutralize any acidic byproducts or if starting from an amine salt.
Q5: How can I purify the crude Tert-butyl p-tolylcarbamate?
A5: The most common method for purification is flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is a typical mobile phase. Alternatively, if the crude product is relatively clean, recrystallization can be an effective purification method.[11]
Experimental Protocol: Synthesis of Tert-butyl p-tolylcarbamate
This protocol provides a general procedure for the synthesis of Tert-butyl p-tolylcarbamate.
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalyst)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-toluidine (1.0 eq.) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.05 eq.) to the solution.
-
If desired, add a catalytic amount of DMAP (0.05 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the p-toluidine spot is no longer visible.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure Tert-butyl p-tolylcarbamate.
Visualizations
Caption: Experimental workflow for the synthesis of Tert-butyl p-tolylcarbamate.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-butyl p-tolylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the incomplete deprotection of tert-butyl p-tolylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of tert-butyl p-tolylcarbamate?
The deprotection of tert-butyl p-tolylcarbamate, a Boc-protected amine, proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4] The carbamic acid is unstable and readily undergoes decarboxylation to yield the desired p-toluidine and carbon dioxide gas.[2] Under the acidic reaction conditions, the final product is typically obtained as its corresponding salt (e.g., TFA or HCl salt).[2]
Q2: My Boc deprotection of tert-butyl p-tolylcarbamate is incomplete. What are the common causes?
Several factors can lead to an incomplete deprotection reaction:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is dependent on the strength and concentration of the acid. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[5][6]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can result in an incomplete reaction, especially for less reactive substrates.[5][6]
-
Poor Solubility: If the starting material, tert-butyl p-tolylcarbamate, is not fully dissolved in the reaction solvent, the acid cannot efficiently access all the molecules, leading to an incomplete reaction.[6]
-
Steric Hindrance: While less common for p-tolylcarbamate, bulky groups near the carbamate could potentially slow down the reaction rate.[4][5]
-
Inadequate Reagent Equivalents: Using an insufficient amount of the acidic reagent will result in an incomplete reaction.[6]
Q3: I'm observing unexpected side products in my reaction. What could be the cause and how can I prevent them?
A primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the generated tert-butyl cation.[4][7] In the case of p-toluidine, the aromatic ring is susceptible to Friedel-Crafts alkylation by the tert-butyl cation. To minimize these side reactions, it is highly recommended to use a "scavenger" in the reaction mixture.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the product, effectively trapping it before it can react with p-toluidine.[4] Common scavengers include triisopropylsilane (TIS) or thioanisole.[5]
Q4: How can I effectively monitor the progress of my deprotection reaction?
The progress of the deprotection reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
TLC Monitoring: Spot the reaction mixture on a silica gel TLC plate alongside the starting material (tert-butyl p-tolylcarbamate) as a reference.[8] Elute the plate with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to p-toluidine indicates the progress of the reaction.[8]
-
LC-MS Analysis: This technique can confirm the disappearance of the starting material and the appearance of the product by monitoring their respective molecular weights.
Q5: What is a standard work-up procedure for a TFA-mediated Boc deprotection?
After confirming the completion of the reaction, the typical work-up procedure involves the removal of the solvent and excess TFA under reduced pressure, often using a rotary evaporator.[5] To obtain the free amine (p-toluidine) from its TFA salt, the residue is typically dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.[5][9] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the p-toluidine product.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot the incomplete deprotection of tert-butyl p-tolylcarbamate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of starting material remains after the standard reaction time. | 1. Insufficient acid concentration. [5][8] 2. Short reaction time. [5][8] 3. Low reaction temperature. [5] | 1. Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50%.[5] 2. Extend the reaction time and continue to monitor by TLC or LC-MS.[8] 3. Allow the reaction to warm to room temperature if it was performed at 0 °C. Gentle warming may be necessary for stubborn substrates, but should be done with caution.[4] |
| Reaction is sluggish or stalls. | 1. Poor solubility of the starting material. [6] 2. Steric hindrance (less likely for this substrate). [4] | 1. Try a different solvent system to improve solubility. Ensure the starting material is fully dissolved before proceeding. 2. Consider using a stronger acid system, such as 4M HCl in dioxane, which can be more effective for sterically hindered substrates.[4] |
| Multiple spots are observed on the TLC plate, including potential side products. | 1. Alkylation of the product by the tert-butyl cation. [4][7] | 1. Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[5] |
| Difficulty in isolating the free amine product after work-up. | 1. Incomplete neutralization of the acid. 2. Product remains in the aqueous layer as the salt. | 1. Ensure thorough washing with a saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper). 2. Perform multiple extractions with an organic solvent to ensure complete recovery of the product from the aqueous phase. |
Experimental Protocols
Below are detailed methodologies for common deprotection procedures.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve tert-butyl p-tolylcarbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
If desired, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5–5% (v/v).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20–50% (v/v).[5][10]
-
Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain p-toluidine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Suspend or dissolve tert-butyl p-tolylcarbamate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[10]
-
Stir the mixture at room temperature for 1–12 hours.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent under vacuum to isolate the hydrochloride salt of p-toluidine.[10]
-
The product can often be precipitated by the addition of diethyl ether.[10]
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids.
-
In a dry flask, dissolve tert-butyl p-tolylcarbamate (1.0 equiv.) in methanol.[11]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 equiv.) to the solution. An immediate temperature increase may be observed.[11]
-
Continue stirring at room temperature for 1–4 hours, monitoring the reaction by TLC.[11]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[11]
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Byproducts formed during the synthesis of Tert-butyl p-tolylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl p-tolylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing tert-butyl p-tolylcarbamate?
The most common and efficient method for synthesizing tert-butyl p-tolylcarbamate is the reaction of p-toluidine with di-tert-butyl dicarbonate (Boc anhydride). This reaction, known as N-tert-butoxycarbonylation (Boc protection), involves the nucleophilic attack of the amino group of p-toluidine on one of the carbonyl carbons of the Boc anhydride.[1][2] The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[3]
Q2: What are the expected byproducts of this synthesis?
The primary byproducts of the reaction between p-toluidine and di-tert-butyl dicarbonate are tert-butanol and carbon dioxide, which are formed from the decomposition of the unstable tert-butoxycarbamic acid intermediate.[1][4] In some cases, unreacted p-toluidine and residual di-tert-butyl dicarbonate may also be present as impurities.[5] While less common for monoamines like p-toluidine, the formation of a di-Boc protected product is a potential side reaction, particularly if the reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (p-toluidine), you can observe the consumption of the starting material and the formation of the product. The product, tert-butyl p-tolylcarbamate, is less polar than p-toluidine and will have a higher Rf value on the TLC plate. A suitable eluent system for TLC analysis is a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | 1. Incomplete reaction. 2. Decomposition of the product during workup or purification. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC until the starting material is fully consumed. Consider extending the reaction time. 2. Avoid excessive heat during solvent removal. Use mild purification techniques like flash column chromatography. 3. The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial. |
| Presence of Unreacted p-Toluidine | 1. Insufficient amount of di-tert-butyl dicarbonate. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate to ensure complete conversion of p-toluidine. 2. As mentioned, extend the reaction time and monitor by TLC. |
| Product Contaminated with a Less Polar Impurity | Formation of di-tert-butyl p-tolyl-dicarbonate (di-Boc protected p-toluidine). | This is less common but can occur. Purify the product using flash column chromatography with a gradient elution to separate the less polar di-Boc byproduct from the desired mono-Boc product.[5] |
| Difficulty in Product Isolation/Purification | 1. The product is an oil or a low-melting solid. 2. Co-elution of the product with byproducts during chromatography. | 1. If the product does not crystallize, purification by flash column chromatography is recommended. 2. Optimize the solvent system for column chromatography. A less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) can improve the separation of the product from less polar impurities. |
Experimental Protocols
General Protocol for the Synthesis of Tert-butyl p-tolylcarbamate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in a suitable solvent (e.g., THF, DCM) at room temperature.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted p-toluidine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Yields can vary based on reaction scale and purification method. |
| Purity (after chromatography) | >98% | As determined by NMR or HPLC analysis.[6] |
| Common Impurities | Unreacted p-toluidine, residual di-tert-butyl dicarbonate | Typically removed during aqueous workup and chromatography. |
Visualizations
Caption: Reaction pathway for the synthesis of tert-butyl p-tolylcarbamate.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Stability of Tert-butyl p-tolylcarbamate in different reaction conditions
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing tert-butyl p-tolylcarbamate in their experiments. It provides essential information on the stability of this compound under various reaction conditions, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of tert-butyl p-tolylcarbamate?
A1: The stability of tert-butyl p-tolylcarbamate is predominantly dictated by the tert-butoxycarbonyl (Boc) protecting group. This group is known to be labile under acidic conditions and can also be cleaved under high temperatures. It is generally stable to basic and nucleophilic conditions.
Q2: Under what conditions is tert-butyl p-tolylcarbamate most likely to degrade?
A2: Tert-butyl p-tolylcarbamate is most susceptible to degradation under strong acidic conditions, which lead to the cleavage of the Boc group. Elevated temperatures, typically above 85-90°C, can also cause thermal decomposition. While photostability data is not extensively available, compounds with amine functionalities can be prone to photo-oxidation, so prolonged exposure to light should be avoided.
Q3: What are the expected degradation products of tert-butyl p-tolylcarbamate?
A3: The primary degradation pathway involves the cleavage of the Boc group to yield p-toluidine, carbon dioxide, and isobutylene. Under oxidative conditions, other degradation products could potentially be formed.
Troubleshooting Guides
Issue 1: Incomplete reaction or low yield.
-
Possible Cause: Degradation of tert-butyl p-tolylcarbamate due to incompatible reaction conditions.
-
Troubleshooting Solution:
-
Check pH: Ensure the reaction medium is not strongly acidic. If acidic conditions are necessary for a subsequent step, consider if the deprotection of the Boc group is acceptable or if an alternative protecting group should be used.
-
Control Temperature: Avoid running reactions at temperatures exceeding 85°C for extended periods if the integrity of the Boc group is required.
-
Inert Atmosphere: For reactions sensitive to oxidation, particularly if there's a possibility of photo-oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light.
-
Issue 2: Unexpected side products observed in the reaction mixture.
-
Possible Cause: The tert-butyl cation, formed during the acidic cleavage of the Boc group, can act as an alkylating agent, leading to side reactions with nucleophiles in the reaction mixture.
-
Troubleshooting Solution:
-
Use a Scavenger: If Boc deprotection is intended, the addition of a scavenger such as triethylsilane (TES) or anisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted alkylation.
-
Milder Deprotection Conditions: Consider using milder acidic conditions (e.g., aqueous phosphoric acid) or alternative deprotection methods to minimize side reactions.[1]
-
Data Presentation: Stability under Different Conditions
The following tables summarize the stability of tert-butyl p-tolylcarbamate under various stress conditions. The quantitative data is representative and based on typical behavior of Boc-protected aromatic amines.
Table 1: Stability in Acidic and Basic Conditions
| Condition | Reagent | Concentration | Temperature (°C) | Time (hours) | Representative Degradation (%) |
| Acidic | Trifluoroacetic Acid (TFA) | 50% in DCM | 25 | 2 | >95% |
| Acidic | Hydrochloric Acid (HCl) | 4M in Dioxane | 25 | 4 | >95% |
| Acidic | Aqueous Phosphoric Acid | 85% | 50 | 6 | ~90% |
| Neutral | Water | - | 60 | 24 | <5% |
| Basic | Sodium Hydroxide (NaOH) | 1N in MeOH/H₂O | 60 | 24 | <5% |
Table 2: Thermal and Photolytic Stability
| Condition | Solvent | Temperature (°C) | Time (hours) | Representative Degradation (%) |
| Thermal | Methanol (in flow reactor) | 240 | 0.5 | ~88% |
| Thermal | Toluene | 110 | 24 | ~10-15% |
| Thermal | Solid State | 100 | 24 | <10% |
| Photolytic | Methanol Solution | 25 | 24 | 5-10% (ICH Q1B conditions) |
| Photolytic | Solid State | 25 | 24 | <5% (ICH Q1B conditions) |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and pathways for tert-butyl p-tolylcarbamate.
1. Stock Solution Preparation:
-
Prepare a stock solution of tert-butyl p-tolylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep one sample at room temperature and another at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep one sample at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation (Solution): Store a sealed vial of the stock solution at 80°C for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid tert-butyl p-tolylcarbamate in an oven at 100°C for 24 hours.
-
Photolytic Degradation: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At the end of the exposure period, withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.
-
For the solid samples, dissolve them in the mobile phase for analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).
-
Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation of tert-butyl p-tolylcarbamate under each condition by comparing the peak area of the parent compound to the total peak area.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the cleavage of the Boc group from tert-butyl p-tolylcarbamate.
1. Reaction Setup:
-
Dissolve tert-butyl p-tolylcarbamate in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
If the substrate or product is sensitive to alkylation by the tert-butyl cation, add a scavenger (e.g., 1-5 equivalents of triisopropylsilane).
-
Cool the solution to 0°C in an ice bath.
2. Deprotection:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
3. Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
4. Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting p-toluidine is typically obtained as a TFA salt. Further purification can be achieved by recrystallization or chromatography.
Visualizations
References
Technical Support Center: Purification of Tert-butyl p-tolylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from tert-butyl p-tolylcarbamate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of tert-butyl p-tolylcarbamate?
Common impurities can arise from side reactions and unreacted starting materials. These may include:
-
Unreacted p-tolyl isocyanate: This is a common impurity if the reaction does not go to completion.
-
Di-tert-butyl p-tolylcarbamate: This can form if a second tert-butoxycarbonyl (Boc) group is added, though it is less common with bulky tert-butyl groups.
-
Allophanates and Isocyanurates: These impurities can form from the reaction of the carbamate product with excess isocyanate, particularly at elevated temperatures.
-
Urea derivatives: These can form if there are any primary or secondary amine impurities present in the reaction mixture.[1]
-
Hydrolysis products: If water is present, p-tolyl isocyanate can hydrolyze to form p-toluidine, which can then react with another molecule of isocyanate to form a urea byproduct.
Q2: How can I monitor the progress of the reaction and identify impurities?
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and byproducts. The different polarities of the compounds will cause them to travel at different rates on the TLC plate, allowing for their separation. For more detailed analysis and identification of unknown impurities, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3]
Q3: What are the primary methods for purifying crude tert-butyl p-tolylcarbamate?
The most common and effective purification methods are:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[1][4] Silica gel is typically used as the stationary phase.
-
Recrystallization: This method is suitable if the crude product is a solid and a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Liquid-Liquid Extraction: This is often used as a preliminary purification step (workup) to remove highly polar or water-soluble impurities.[1]
Troubleshooting Guides
Column Chromatography Purification
| Problem | Potential Cause | Suggested Solution |
| Poor separation of product and impurities | The mobile phase (eluent) polarity is not optimized. | Systematically test different solvent systems using TLC to find an eluent that provides good separation (aim for a product Rf value of 0.2-0.4).[4] A common starting point is a mixture of hexanes and ethyl acetate. |
| The column is overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.[4] | |
| Product is eluting too quickly (high Rf value) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[4] |
| Product is not eluting from the column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).[4] |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%), to neutralize the acidic sites on the silica gel.[1] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel. "Dry loading" by pre-adsorbing the sample onto a small amount of silica can also be effective.[4] |
Recrystallization Purification
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling | The product is too soluble in the chosen solvent. | Use a less polar solvent or a mixture of solvents. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or toluene can be effective. |
| The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product. | |
| Oily precipitate forms instead of crystals | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product is "oiling out" due to impurities. | Try to purify the crude material first by another method like column chromatography to remove the impurities that are inhibiting crystallization. | |
| Low recovery of purified product | The product has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. Use a minimal amount of cold solvent to wash the collected crystals. |
Data Presentation
The following table provides a hypothetical comparison of purification methods for a crude tert-butyl p-tolylcarbamate reaction mixture. The initial crude product has a purity of 85%.
| Purification Method | Mobile Phase / Solvent | Yield (%) | Purity (%) | Key Impurities Removed |
| Column Chromatography | Hexane:Ethyl Acetate (9:1 to 7:3 gradient) | 80 | >98 | Unreacted p-tolyl isocyanate, polar byproducts |
| Recrystallization | Hexane | 70 | >97 | More soluble impurities |
| Liquid-Liquid Extraction | Ethyl Acetate / Aqueous washes | 90 | 90 | Highly polar impurities, salts |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good starting point for tert-butyl p-tolylcarbamate is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude tert-butyl p-tolylcarbamate in a minimal amount of the mobile phase or a solvent in which it is highly soluble (like dichloromethane). Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect fractions of the eluting solvent and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified tert-butyl p-tolylcarbamate.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of tert-butyl p-tolylcarbamate.
Caption: Troubleshooting logic for column chromatography purification.
References
Preventing di-tert-butyl dicarbonate formation in Boc protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butoxycarbonyl (Boc) protection of amines using di-tert-butyl dicarbonate (Boc anhydride).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc protection, and what are the main byproducts?
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This unstable leaving group decomposes into carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide is a sufficiently strong base to deprotonate the protonated amine, yielding the final N-Boc protected amine and tert-butanol.[1] The evolution of CO₂ gas is a significant thermodynamic driving force for the reaction.[2]
Q2: A base is often included in Boc protection protocols. Is it always necessary?
A base is not strictly required for the reaction to proceed. The tert-butoxide generated during the reaction can deprotonate the amine.[1][3] However, for less nucleophilic amines or to accelerate the reaction, a base like triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide is commonly used.[1][2]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection?
4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly increase the rate of Boc protection, especially for weakly nucleophilic amines such as anilines. DMAP reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine.[1] It is important to use DMAP in catalytic amounts (e.g., 0.1-0.2 equivalents), as stoichiometric amounts or higher temperatures can increase the likelihood of side reactions.[1]
Q4: How can I monitor the progress of my Boc protection reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting amine and the formation of the Boc-protected product. For TLC analysis, it's important to note that Boc anhydride may not be UV active and might require staining with potassium permanganate for visualization; it does not stain with ninhydrin.[4] The presence of unreacted Boc anhydride can also be detected by ¹H NMR spectroscopy, where it typically shows a sharp singlet for the tert-butyl group around 1.4-1.5 ppm in CDCl₃.[4]
Troubleshooting Guide
This guide addresses common problems encountered during Boc protection reactions, including low yield, formation of side products, and purification difficulties.
Problem 1: Low Yield or Incomplete Reaction
A low yield of the desired Boc-protected product is a frequent issue. Several factors can contribute to this problem.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Boc Anhydride | Ensure the stoichiometry of Boc anhydride is adequate. An insufficient amount will lead to unreacted starting material. A slight excess (1.1-1.5 equivalents) is often recommended. |
| Suboptimal Base | The choice and amount of base are critical. A weak base or an insufficient amount may not effectively deprotonate the amine, hindering its nucleophilic attack. For weakly nucleophilic amines, a stronger base or the addition of a catalyst like DMAP may be necessary. |
| Low Reaction Temperature | While many Boc protections proceed at room temperature, lower temperatures can significantly slow the reaction rate. If the reaction is sluggish, consider gentle heating (e.g., 40-55°C).[5][6] |
| Short Reaction Time | The reaction may require more time to reach completion, particularly if other parameters are not optimal. Monitor the reaction until the starting material is consumed. |
| Poor Solubility of Starting Material | If the amine starting material has poor solubility in common organic solvents, consider using a solvent mixture. For example, using water with methanol or acetone can improve the solubility of amine salts.[6][7] |
| Hydrolysis of Boc Anhydride | Ensure that all glassware is dry and use an anhydrous solvent, as Boc anhydride can hydrolyze in the presence of water, reducing its availability for the reaction. |
Problem 2: Formation of Multiple Products
The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS trace indicates the formation of side products.
Possible Causes and Solutions
| Side Product | Cause | Prevention Strategy |
| N,N-di-Boc Protected Amine | This is common with primary amines, especially when a large excess of Boc anhydride is used or under harsh reaction conditions (e.g., with a catalyst like DMAP).[8] | Carefully control the stoichiometry, using close to 1.0-1.1 equivalents of Boc anhydride. Monitor the reaction closely and stop it once the starting material is consumed.[1] |
| Urea Formation | This can occur if the starting amine reacts with isocyanate impurities that may be present in the Boc anhydride or are formed in situ. | Use high-purity Boc anhydride. Ensure the reaction is performed under anhydrous conditions to minimize the potential for isocyanate formation.[8] |
| O-Boc Protected Product | For substrates containing hydroxyl groups (e.g., amino alcohols), protection of the hydroxyl group can compete with N-protection. | Run the reaction at room temperature or 0°C without a strong base to favor N-protection. If O-protection is still an issue, consider protecting the hydroxyl group with an orthogonal protecting group before the Boc protection step.[1] |
Problem 3: Difficulty in Product Purification
A common challenge in Boc protection is the removal of excess, unreacted Boc anhydride from the final product.
Methods for Removing Unreacted Boc Anhydride
| Method | Description | Advantages | Disadvantages |
| Aqueous Workup | Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can hydrolyze the excess Boc anhydride.[4] | Simple and uses common laboratory reagents. | May not be completely effective and can lead to emulsion formation. |
| Quenching with a Nucleophilic Amine | Adding a nucleophilic amine (e.g., imidazole or N,N-dimethylethylenediamine) to the reaction mixture converts the remaining Boc anhydride into a more polar adduct that can be easily removed by an aqueous wash.[9][10] | Fast and efficient. Quenching agents are readily available. | Requires an additional reagent, which may also need to be removed. |
| Sublimation | Boc anhydride has a relatively low boiling point (56-57°C at 0.5 mmHg) and can be removed by sublimation under high vacuum.[4][6] | Effective for removing volatile impurities from a non-volatile product. Avoids additional reagents or aqueous workups. | Can be time-consuming (24-72 hours) and requires a high vacuum setup. |
| Scavenger Resins | Polymer-supported trisamine or other scavenger resins can be used to react with and remove excess Boc anhydride. The resin is then simply filtered off.[11] | High product recovery and simplified purification. | The cost of the resin may be a consideration. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution : Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base : Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 12 hours.
-
Work-up : Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography.[2]
Protocol 2: Removal of Excess Boc Anhydride using a Scavenger Resin
-
After the Boc protection reaction is complete, add polymer-supported trisamine resin (scavenger resin) to the reaction mixture.
-
Agitate the resulting slurry at room temperature for 2-4 hours.
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[4]
Visual Guides
Caption: General workflow for a Boc protection reaction and subsequent workup.
Caption: A troubleshooting decision tree for common Boc protection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving Tert-butyl p-tolylcarbamate
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in synthetic routes involving tert-butyl p-tolylcarbamate.
Troubleshooting Guides
Issue 1: Reaction Stalls or Proceeds at a Significantly Reduced Rate
Initial Checks:
-
Confirm Reagent Purity: Ensure all starting materials, particularly p-toluidine and di-tert-butyl dicarbonate (if used), are of high purity and free from contaminants.
-
Inert Atmosphere: Verify that the reaction is conducted under strictly anaerobic and anhydrous conditions, as oxygen and moisture can interfere with many catalytic systems.
-
Temperature Control: Double-check that the reaction temperature is maintained at the optimal level for the specific catalyst and solvent system being employed.
Potential Cause: Catalyst Poisoning
If the initial checks do not resolve the issue, catalyst poisoning is a likely culprit. The following steps will help diagnose and address the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing and mitigating catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of tert-butyl p-tolylcarbamate that are susceptible to poisoning?
A1: The synthesis of aryl carbamates like tert-butyl p-tolylcarbamate can be achieved through various methods. When catalytic routes are employed, palladium-based catalysts are most common, particularly for cross-coupling reactions.[1][2][3] Rhodium catalysts may also be used in specific C-H amination reactions.[4][5] These metal catalysts are highly sensitive to poisoning.
Q2: What are the primary sources and types of poisons for palladium catalysts in this reaction?
A2: Palladium catalysts are notoriously susceptible to poisoning, which leads to a significant decrease in catalytic activity.[6] Common poisons include:
-
Sulfur Compounds: Often present as impurities in starting materials or solvents. Thiols, sulfides, and thiophenes are particularly potent poisons.[7]
-
Nitrogen-Containing Heterocycles: Pyridine and quinoline can coordinate strongly to the metal center, inhibiting substrate binding.[8]
-
Heavy Metals: Trace amounts of lead (Pb), mercury (Hg), or arsenic (As) can irreversibly deactivate the catalyst.[9]
-
Carbon Monoxide (CO): Can be present as an impurity in gaseous reagents and binds strongly to palladium active sites.[10]
-
Halides: Certain halide ions can interfere with the catalytic cycle.
Q3: My reaction involves p-toluidine as a starting material. Are there any specific impurities I should be concerned about?
A3: Yes, commercial p-toluidine can contain impurities that may poison the catalyst. Sulfur-containing compounds derived from the manufacturing process are a primary concern. Additionally, other aniline derivatives present as impurities could potentially coordinate to the catalyst and inhibit the reaction. It is recommended to use high-purity p-toluidine or purify it before use, for example, by recrystallization or distillation.
Q4: I suspect my catalyst is poisoned. How can I confirm this?
A4: Several analytical techniques can help identify the presence of catalyst poisons:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of poisons on the catalyst surface and determine their chemical state.[11]
-
Inductively Coupled Plasma (ICP) Analysis (ICP-OES or ICP-MS): To determine the elemental composition of the catalyst and quantify the amount of metallic poisons.[12]
-
X-ray Fluorescence (XRF): A non-destructive technique to identify elemental poisons.[13]
Q5: Can a poisoned catalyst be regenerated?
A5: Regeneration is sometimes possible, depending on the nature of the poison and the type of poisoning (reversible or irreversible).[10]
-
Reversible Poisoning: Caused by weakly adsorbed species, which can sometimes be removed by washing the catalyst with a suitable solvent or by thermal treatment.[14]
-
Irreversible Poisoning: Caused by strong chemical bonding between the poison and the catalyst's active sites.[10] Regeneration in this case is more challenging and may require chemical treatment, such as acid washing, though this can risk damaging the catalyst itself.[2][14]
Q6: Are there non-catalytic methods to synthesize tert-butyl p-tolylcarbamate that avoid poisoning issues?
A6: Yes. A common method involves the reaction of p-toluidine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. Another approach is the coupling of tert-butyl 2-amino phenylcarbamate with a carboxylic acid using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).[13] These methods are not susceptible to the catalyst poisoning issues discussed above.
Synthesis Pathway Comparison:
Caption: Comparison of catalytic and non-catalytic synthesis pathways.
Data Presentation
Table 1: Illustrative Effects of Common Catalyst Poisons on a Representative Palladium-Catalyzed Carbamate Synthesis
| Poison Type | Potential Source | Concentration | Effect on Reaction Yield | Notes |
| Sulfur | Reagent/Solvent Impurity | > 10 ppm | Significant decrease (>50%) or complete inhibition | Strong, often irreversible poisoning. |
| Nitrogen | Reagent Impurity | > 100 ppm | Moderate decrease (10-30%) | Typically reversible; effect depends on ligand choice. |
| Lead | Leaching from equipment | > 5 ppm | Severe decrease (>70%) or complete inhibition | Irreversible poisoning. |
| Water | Incomplete drying | > 0.1% | Variable; can lead to side reactions and catalyst deactivation | Effect is highly dependent on the specific reaction.[15] |
Note: This data is representative and intended for troubleshooting purposes. Actual effects can vary based on the specific catalyst, ligands, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Purification of p-Toluidine by Recrystallization
-
Dissolution: Dissolve the impure p-toluidine in a minimal amount of hot solvent (e.g., a mixture of ethanol and water).
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them thoroughly under vacuum.
Protocol 2: Representative Procedure for Catalyst Poisoning Test
-
Baseline Reaction: Run the catalytic reaction under standard, optimized conditions with high-purity reagents to establish a baseline yield and reaction rate.
-
Spiking: In a separate reaction vessel, add a known, small amount of the suspected poison (e.g., a stock solution of a thiol) to the reaction mixture before adding the catalyst.
-
Monitoring: Run the "spiked" reaction under the same conditions as the baseline reaction, monitoring its progress (e.g., by TLC or LC-MS) and comparing it to the baseline.
-
Analysis: A significant drop in conversion or yield in the spiked reaction confirms the inhibitory effect of the added substance.
Protocol 3: General Procedure for Catalyst Regeneration by Washing
This protocol is for suspected reversible poisoning and should be adapted for the specific catalyst and poison.
-
Isolation: After the reaction, carefully separate the catalyst from the reaction mixture (e.g., by filtration for a heterogeneous catalyst).
-
Solvent Wash: Wash the isolated catalyst multiple times with a solvent in which the poison is soluble but the catalyst is not.
-
Drying: Thoroughly dry the washed catalyst under high vacuum.
-
Activity Test: Reuse the washed catalyst in a fresh reaction to determine if its activity has been restored.
References
- 1. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 2. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-tosyloxycarbamates as reagents in rhodium-catalyzed C-H amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Work-up Procedures for Tert-butyl p-tolylcarbamate Reactions
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving tert-butyl p-tolylcarbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a standard work-up procedure for the acid-catalyzed deprotection (Boc cleavage) of tert-butyl p-tolylcarbamate?
A standard work-up for acidic Boc deprotection aims to remove the acid catalyst, scavengers, and the volatile byproducts (isobutylene and carbon dioxide) to isolate the resulting p-toluidine salt.
Experimental Protocol: Standard Boc Deprotection Work-up
-
Solvent Removal: Once the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure full removal of the acid (e.g., trifluoroacetic acid - TFA), co-evaporation with a non-polar solvent like toluene can be performed.[1]
-
Aqueous Wash:
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious, as CO₂ evolution can cause pressure buildup.[2] Vent the funnel frequently.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and break up any emulsions.[2][3]
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude p-toluidine product.[4]
-
Purification: The crude product can be further purified by column chromatography, recrystallization, or precipitation from a suitable solvent system (e.g., precipitation from cold ether).[2]
Q2: My Boc deprotection reaction is incomplete. How should I adjust my procedure and the subsequent work-up?
Incomplete deprotection is a common issue that often points to insufficient acid strength, concentration, or reaction time.[1][5]
Troubleshooting Steps:
-
Increase Acid Concentration: If using a 20-50% solution of TFA in DCM, consider increasing the TFA concentration or using neat TFA.[1][5]
-
Switch to a Stronger Acid: For resistant substrates, switching to a stronger acid system, such as 4M HCl in dioxane, can be effective.[1]
-
Extend Reaction Time/Increase Temperature: Monitor the reaction closely by TLC or LC-MS and extend the reaction time until the starting material is consumed.[5] Most deprotections are complete within a few hours at room temperature.[5]
Modified Work-up: The work-up procedure remains similar to the standard protocol. However, with a higher concentration of acid, the neutralization step with sodium bicarbonate will be more vigorous. It is crucial to add the basic solution slowly and vent the separatory funnel frequently to manage the pressure from CO₂ evolution.
Q3: I am observing side products consistent with t-butylation of my product or other nucleophiles. How can I prevent this and purify the desired compound?
The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites, a common side reaction.[1] This is particularly problematic for molecules with electron-rich aromatic rings.
Prevention and Mitigation:
-
Use Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS) or water.[5] A typical cleavage cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.
Experimental Protocol: Deprotection with Scavengers
-
Preparation: Dissolve the tert-butyl p-tolylcarbamate in a suitable solvent like DCM.
-
Scavenger Addition: Add the scavenger (e.g., 5-10 equivalents of TIS) to the solution.
-
Deprotection: Add the acid (e.g., TFA) to the reaction mixture and stir at room temperature for 1-2 hours, monitoring for completion.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Proceed with the standard aqueous wash as described in Q1. The scavenger byproducts are typically non-polar and can often be removed during purification.
-
-
Purification: Flash column chromatography is generally effective for separating the desired amine from non-polar t-butylated side products.[6][7]
Q4: How do I remove residual di-tert-butyl dicarbonate (Boc₂O) from my reaction mixture after a protection step?
Unreacted Boc₂O can complicate purification. It can be removed by quenching the reaction or during purification.
Troubleshooting & Work-up Options:
-
Quenching: Add a nucleophilic amine like N,N-dimethylethylenediamine or imidazole (1.2 equivalents) and stir for 30 minutes at room temperature.[2] This converts the remaining Boc₂O into a more polar adduct that can be easily removed by an acidic wash.
-
Aqueous Work-up: During the work-up, wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) if a quenching agent like imidazole was used.[2]
-
Sublimation: For smaller scales, residual Boc₂O can be removed by placing the crude product under a high vacuum for an extended period (e.g., 72 hours), which causes the Boc₂O to sublimate.[8]
-
Chromatography: Boc₂O and its byproducts can be separated from the desired product using standard silica gel flash chromatography.[6]
Quantitative Data Summary
The choice of deprotection conditions can be critical. The following table summarizes common acidic conditions for Boc group cleavage.
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-95%[1][5] | 20-25[5] | 1-5 hours[2][5] | Most common method; scavengers are often required to prevent side reactions.[5] |
| Hydrogen Chloride (HCl) | Dioxane, Acetic Acid | 4M[1][5] | 20-25 | Variable | A classic and effective alternative to TFA.[5] |
| Silica Gel | Toluene | Slurry[5] | Reflux (110°C) | Overnight[5] | A heterogeneous method that can be useful for sensitive substrates.[5] |
| Phosphoric Acid | Aqueous | N/A | Ambient | High Yielding | An environmentally benign and mild reagent.[9] |
Visualized Workflow
Troubleshooting Boc Deprotection Work-up
The following workflow provides a decision tree for troubleshooting common issues encountered during the work-up of Boc deprotection reactions involving tert-butyl p-tolylcarbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Monitoring Tert-butyl p-tolylcarbamate Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of tert-butyl p-tolylcarbamate synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: The primary purpose is to qualitatively track the conversion of the starting materials (p-toluidine and di-tert-butyl dicarbonate, Boc₂O) into the desired product, tert-butyl p-tolylcarbamate. TLC allows for a rapid, inexpensive assessment of the reaction's progress, helping to determine if the reaction is complete or if starting material remains.[1][2][3]
Q2: What key spots should I look for on the TLC plate?
A2: You should monitor three key species:
-
p-Toluidine (Starting Material): A relatively polar amine.
-
Tert-butyl p-tolylcarbamate (Product): A less polar carbamate.
-
Co-spot: A lane where both the reaction mixture and the starting material are spotted together to confirm the identity of the starting material spot in the reaction lane.
Q3: Is the other reactant, di-tert-butyl dicarbonate (Boc₂O), visible on TLC?
A3: Boc₂O is often difficult to visualize on TLC using standard UV light or common stains. It can also react with the silica gel. Therefore, monitoring the disappearance of the p-toluidine spot is the most reliable indicator of reaction progress.
Q4: What is a good starting mobile phase (eluent) for this analysis?
A4: A non-polar to moderately polar solvent system is typically effective. A common starting point is a mixture of Hexanes and Ethyl Acetate. The exact ratio may require optimization, but a 4:1 to 9:1 Hexanes:Ethyl Acetate mixture is a good starting point.
Q5: How are the spots visualized?
A5: The spots can be visualized using several methods:
-
UV Light (254 nm): Both p-toluidine and the aromatic product, tert-butyl p-tolylcarbamate, are UV-active and should appear as dark spots on a fluorescent TLC plate.[4]
-
Staining: If UV visualization is weak, various chemical stains can be used. Permanganate (KMnO₄) stain is a good general-purpose option. Specific stains for amines or carbamates, such as ninhydrin (may require heating) or p-anisaldehyde, can also be effective.[5][6][7]
Experimental Protocols
Protocol 1: General TLC Monitoring of the Reaction
This protocol outlines the standard procedure for setting up and running a TLC plate to monitor the reaction.
-
Plate Preparation:
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, equidistant points on the baseline for spotting: 'S' for Starting Material (p-toluidine), 'C' for Co-spot, and 'R' for the Reaction Mixture.
-
-
Sample Preparation:
-
Starting Material (S): Dissolve a tiny amount of p-toluidine in a suitable solvent like ethyl acetate or dichloromethane (DCM).
-
Reaction Mixture (R): Using a capillary tube or micropipette, take a small aliquot from the reaction vessel. Dilute this aliquot with a small amount of ethyl acetate or DCM.
-
-
Spotting the Plate:
-
Dip a clean capillary tube into the 'S' solution and gently touch it to the 'S' mark on the baseline. Keep the spot as small as possible (1-2 mm diameter).[8]
-
Repeat the process for the 'R' solution on the 'R' mark.
-
For the 'C' lane, first spot the 'S' solution, and then carefully spot the 'R' solution directly on top of the dried 'S' spot.
-
-
Developing the Plate:
-
Pour a small amount (0.5 cm depth) of the chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) into a developing chamber. Ensure the solvent level is below the baseline on your TLC plate.[10]
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation. Close the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, dip the plate into a staining solution (e.g., potassium permanganate), then gently heat it with a heat gun until spots appear.
-
Data Presentation
The progress of the reaction is determined by comparing the intensity of the spots. The Retention Factor (Rf) helps identify each component. Rf is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
| Compound | Expected Polarity | Expected Rf Value (Approx.)* | Visualization Methods |
| p-Toluidine (Starting Material) | High | 0.1 - 0.3 | UV, Ninhydrin, KMnO₄ |
| Tert-butyl p-tolylcarbamate (Product) | Low | 0.5 - 0.7 | UV, KMnO₄, p-Anisaldehyde[7] |
*Approximate values using a Hexanes:Ethyl Acetate (4:1) mobile phase. Actual Rf values may vary based on exact conditions.
Troubleshooting Guide
Problem: My spots are streaking up the plate. [11]
-
Possible Cause 1: The sample is too concentrated.[4]
-
Solution: Dilute the sample solution for both the starting material and the reaction mixture and re-spot the TLC plate.
-
-
Possible Cause 2: The starting material (p-toluidine) is basic and is interacting strongly with the acidic silica gel.[8]
-
Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize the silica and improve spot shape.[4]
-
Problem: I don't see any spots on the plate.
-
Possible Cause 1: The sample is too dilute.[10]
-
Solution: Re-prepare the sample solutions with a higher concentration or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[4]
-
-
Possible Cause 2: The compounds are not UV-active enough or the chosen stain is ineffective.
Problem: All my spots are clustered at the bottom (Low Rf values).
-
Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.[4]
-
Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., change from 9:1 to 4:1 Hexanes:EtOAc).
-
Problem: All my spots ran to the top of the plate (High Rf values).
-
Possible Cause: The mobile phase is too polar.[4]
-
Solution: Decrease the polarity of the mobile phase. This involves increasing the proportion of the non-polar solvent (e.g., change from 4:1 to 9:1 Hexanes:EtOAc).
-
Problem: The product and starting material spots are not well-separated.
-
Possible Cause: The chosen mobile phase does not provide adequate resolution.
-
Solution: Systematically test different solvent systems. Try changing the components entirely (e.g., Dichloromethane/Methanol) or adjusting the ratios of the current system in small increments until good separation is achieved.
-
Visualizations
Caption: Experimental workflow for monitoring the reaction via TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. microbiozindia.com [microbiozindia.com]
Validation & Comparative
A Comparative Analysis of Tert-butyl p-tolylcarbamate using 1H and 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry, the precise characterization of molecular structures is of paramount importance. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in modern synthesis, and its successful installation onto molecules like p-toluidine to form tert-butyl p-tolylcarbamate requires rigorous analytical validation. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of tert-butyl p-tolylcarbamate with several structural analogs, supported by experimental protocols and data visualizations.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl p-tolylcarbamate and a selection of alternative carbamate compounds. The data were acquired in deuterochloroform (CDCl₃), a common solvent for NMR analysis, allowing for a direct and objective comparison of their spectral features.
Table 1: ¹H NMR Data Comparison of Carbamate Derivatives in CDCl₃
| Compound | Ar-H (ppm) | -NH (ppm) | -CH₃ (Ar) (ppm) | -C(CH₃)₃ / -OCH₃ (ppm) |
| Tert-butyl p-tolylcarbamate | 7.25 (d, J=8Hz, 2H), 7.08 (d, J=8Hz, 2H) | 6.42 (bs, 1H) | 2.29 (s, 3H) | 1.51 (s, 9H)[1] |
| Tert-butyl o-tolylcarbamate | 7.83 (d, J=8Hz, 1H), 7.22 (t, J=8Hz, 1H), 7.17 (d, J=8Hz, 1H), 7.03 (t, J=8Hz, 1H) | 6.37 (bs, 1H) | 2.28 (s, 3H) | 1.57 (s, 9H)[1] |
| Tert-butyl m-tolylcarbamate | 7.28 (s, 1H), 7.18 (d, J=8Hz, 1H), 7.13 (d, J=8Hz, 1H), 6.88 (d, J=8Hz, 1H) | 6.53 (bs, 1H) | 2.35 (s, 3H) | 1.55 (s, 9H)[1] |
| Tert-butyl phenylcarbamate | 7.36-7.26 (m, 4H), 7.05-7.03 (m, 1H) | 6.46 (bs, 1H) | - | 1.52 (s, 9H)[1] |
| Tert-butyl (4-methoxyphenyl)carbamate | 7.26 (d, J=8Hz, 2H), 6.82 (d, J=8Hz, 2H) | 6.44 (bs, 1H) | - | 1.50 (s, 9H), 3.77 (s, 3H)[1] |
| Methyl p-tolylcarbamate | 7.25 (d, J=7.2Hz, 2H), 7.11 (d, J=8.0Hz, 2H) | 6.50 (s, 1H) | 2.30 (s, 3H) | 3.77 (s, 3H)[2] |
Table 2: ¹³C NMR Data Comparison of Carbamate Derivatives in CDCl₃
| Compound | C=O (ppm) | Ar-C (ppm) | -C(CH₃)₃ / -OCH₃ (ppm) | -CH₃ (Ar) (ppm) |
| Tert-butyl p-tolylcarbamate | 152.90 | 135.71, 132.53, 129.66 | 80.30, 28.35 | 20.72[1] |
| Tert-butyl o-tolylcarbamate | 153.00 | 136.20, 132.80, 130.20, 126.60, 123.60, 121.00 | 80.20, 28.20 | 17.60[1] |
| Tert-butyl m-tolylcarbamate | 152.80 | 138.80, 138.20, 128.70, 123.80, 119.10, 115.60 | 80.30, 28.30 | 21.40[1] |
| Tert-butyl phenylcarbamate | 152.73 | 138.30, 123.97, 123.01, 118.49 | 80.49, 28.33 | -[1] |
| Tert-butyl (4-methoxyphenyl)carbamate | 153.20 | 155.60, 131.40, 120.50, 114.10 | 80.10, 28.30, 55.40 | -[1] |
| Methyl p-tolylcarbamate | 153.9 | 136.5, 131.1, 129.0, 118.2 | 51.4 | 20.2[2] |
Spectral Interpretation and Key Distinctions
The ¹H NMR spectrum of a Boc-protected arylamine is characterized by a prominent singlet in the upfield region (around 1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. This signal serves as a definitive marker for the presence of the Boc protecting group.
In tert-butyl p-tolylcarbamate, the aromatic region of the ¹H NMR spectrum displays a characteristic AA'BB' system with two doublets, indicative of a para-substituted benzene ring. The electron-donating nature of the methyl group and the carbamate substituent influence the chemical shifts of these aromatic protons.
Comparison with its ortho and meta isomers reveals distinct differences in the aromatic region's splitting patterns and chemical shifts, allowing for unambiguous structural assignment. The ¹³C NMR data further corroborates these assignments, with the chemical shifts of the aromatic carbons being particularly sensitive to the substitution pattern.
Replacing the tert-butyl group with a methyl group, as in methyl p-tolylcarbamate, results in a significant upfield shift of the carbamate carbon signal in the ¹³C NMR spectrum and the appearance of a singlet around 3.77 ppm in the ¹H NMR spectrum, corresponding to the methoxy protons.
Experimental Protocols
The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of carbamate derivatives.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the carbamate sample and place it in a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently agitate it until the sample is completely dissolved.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer, including a 30-degree pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 16-64).
-
For the ¹³C NMR experiment, use a 30-degree pulse width, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Visualization of Key Structural Features
The following diagram illustrates the chemical structure of tert-butyl p-tolylcarbamate and highlights the key proton and carbon environments that are distinguished in the NMR spectra.
References
A Comparative Guide to HPLC and GC-MS Methods for Tert-butyl p-tolylcarbamate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tert-butyl p-tolylcarbamate, a key intermediate in various synthetic processes, is crucial for ensuring reaction efficiency, product purity, and overall quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques well-suited for this purpose. This guide provides a comparative overview of these methods, including detailed experimental protocols and expected performance data, to assist researchers in selecting the optimal technique for their analytical needs.
Quantitative Performance Comparison
The selection of an analytical method often depends on the required sensitivity, precision, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods in the analysis of carbamate compounds. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a stationary and a mobile phase, with detection by UV absorbance. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)[1] | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% |
| Sample Throughput | Moderate to High | Moderate |
| Derivatization Required | No | Potentially, to increase volatility |
| Key Advantages | Robust, suitable for non-volatile and thermally labile compounds, high precision. | High sensitivity and selectivity, excellent for identification of unknown volatile impurities.[1] |
| Limitations | Requires a UV chromophore for sensitive detection. | Analyte must be volatile or amenable to derivatization; potential for thermal degradation.[1] |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible analytical results.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine purity assessment and quantification of tert-butyl p-tolylcarbamate.
Instrumentation:
-
HPLC system with a UV detector.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-18 min: 95% B
-
18-20 min: 95-50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-butyl p-tolylcarbamate.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and is ideal for the analysis of volatile impurities and trace-level quantification of tert-butyl p-tolylcarbamate. Derivatization may be necessary to improve its volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.[1]
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless.[1]
-
Injection Volume: 1 µL.[1]
Mass Spectrometer Conditions:
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-450.[1]
Sample Preparation and Derivatization (if required):
-
Accurately weigh approximately 10 mg of tert-butyl p-tolylcarbamate.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane) to a 1 mg/mL stock solution.
-
For derivatization, to 100 µL of the sample or standard, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Experimental Workflow Visualization
The following diagrams illustrate the logical workflows for both HPLC and GC-MS analysis of tert-butyl p-tolylcarbamate.
Caption: HPLC analysis workflow for tert-butyl p-tolylcarbamate.
Caption: GC-MS analysis workflow for tert-butyl p-tolylcarbamate.
References
A Comparative Analysis of Tert-butyl p-tolylcarbamate and Other Boc Protecting Agents for Amine Protection
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules. The widely used tert-butoxycarbonyl (Boc) group offers a robust and versatile option. This guide provides an objective comparison of Tert-butyl p-tolylcarbamate with other common Boc protecting agents, supported by available data and experimental protocols to inform synthetic strategy.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry, due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). However, variations of the Boc group, such as Tert-butyl p-tolylcarbamate, have been developed to potentially offer advantages in specific synthetic contexts. This guide explores the nuances of these protecting agents to assist in the selection of the optimal reagent for a given application.
Comparison of Performance and Physicochemical Properties
While direct, side-by-side kinetic and yield comparison data for Tert-butyl p-tolylcarbamate against other Boc analogues is not extensively detailed in publicly available literature, a comparative assessment can be made based on general principles of carbamate chemistry and the influence of electronic effects. The tolyl group, being weakly electron-donating, may subtly influence the reactivity of the carbamate compared to the unsubstituted phenyl or the standard Boc group derived from Boc anhydride.
| Property | Tert-butyl p-tolylcarbamate | Di-tert-butyl dicarbonate (Boc₂O) | Tert-butyl phenylcarbamate |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₀H₁₈O₅ | C₁₁H₁₅NO₂ |
| Molecular Weight | 207.27 g/mol | 218.25 g/mol | 193.24 g/mol |
| Typical Reagent Form | Solid | Liquid or low-melting solid | Solid |
| Protection Reaction | Nucleophilic attack of amine on the carbamate | Nucleophilic attack of amine on the anhydride | Nucleophilic attack of amine on the carbamate |
| Byproducts of Protection | p-Cresol | tert-Butanol and CO₂ | Phenol |
| Relative Reactivity (Predicted) | Moderate | High | Moderate |
| Cleavage Conditions | Acid-labile (e.g., TFA, HCl) | Acid-labile (e.g., TFA, HCl) | Acid-labile (e.g., TFA, HCl) |
Experimental Protocols
Detailed experimental protocols for the use of Tert-butyl p-tolylcarbamate are not as widespread as for the standard Boc₂O. However, procedures can be adapted from general carbamate synthesis and deprotection methods.
General Protocol for Amine Protection using a Boc Agent
Objective: To protect a primary or secondary amine with a Boc group.
Materials:
-
Amine substrate (1.0 eq)
-
Boc-protecting agent (e.g., Di-tert-butyl dicarbonate, 1.1 eq)
-
Base (e.g., Triethylamine, Sodium hydroxide, or DMAP (catalytic))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the Boc-protecting agent to the stirred solution at room temperature or 0 °C.
-
Allow the reaction to stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Perform an aqueous workup, washing the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the N-Boc protected amine by column chromatography if necessary.[2]
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from an amine.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Reaction Mechanisms and Workflows
The selection and application of a Boc protecting group follow a logical workflow designed to maximize yield and purity.
The mechanism of acid-catalyzed Boc deprotection proceeds through protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.
Concluding Remarks
The choice between Tert-butyl p-tolylcarbamate and other Boc-donating reagents like Boc anhydride will depend on the specific requirements of the synthesis. Boc anhydride is a highly reactive and widely used reagent that offers high yields and straightforward purification of byproducts. Tert-butyl p-tolylcarbamate, being a solid, may offer advantages in handling and stability. The electronic properties of the tolyl group may also offer subtle differences in reactivity and cleavage kinetics, which could be advantageous in specific multi-step syntheses requiring fine-tuning of protecting group lability. However, without direct comparative studies, these potential benefits remain largely theoretical. For most standard applications, the well-established protocols and proven efficacy of di-tert-butyl dicarbonate make it the reagent of choice. Further experimental investigation into the performance of Tert-butyl p-tolylcarbamate is warranted to fully elucidate its potential benefits and drawbacks in modern organic synthesis.
References
A Strategic Alternative for Amine Protection: Unveiling the Advantages of Tert-butyl p-tolylcarbamate over (Boc)2O
In the realm of synthetic organic chemistry, particularly in the intricate processes of peptide synthesis and drug development, the protection of amine functionalities is a critical step. For decades, di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, has been the reagent of choice for introducing the tert-butoxycarbonyl (Boc) protecting group. However, the emergence of alternative reagents, such as tert-butyl p-tolylcarbamate, offers distinct advantages in specific synthetic contexts, primarily concerning selectivity and reaction control. This guide provides an objective comparison of Tert-butyl p-tolylcarbamate and (Boc)₂O, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
The primary advantage of employing tert-butyl aryl carbamates, like tert-butyl p-tolylcarbamate, lies in their enhanced chemoselectivity for primary amines over secondary amines, especially in substrates containing multiple amine functionalities such as polyamines.[1][2] This selectivity stems from the lower reactivity of the carbamate compared to the highly reactive Boc anhydride. While (Boc)₂O often leads to over-reaction or the need for a large excess of the amine substrate to achieve mono-protection, tert-butyl p-tolylcarbamate allows for a more controlled reaction, yielding the desired mono-protected product in high yields without the necessity of excess substrate.[1][2]
Performance Comparison: Selectivity and Yield
The following table summarizes the key performance differences between Tert-butyl p-tolylcarbamate and (Boc)₂O, with data for the closely related tert-butyl phenyl carbonate used to illustrate the advantages of the carbamate approach in the selective protection of polyamines.
| Feature | Tert-butyl p-tolylcarbamate (and analogs) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Selectivity | High chemoselectivity for primary amines over secondary amines.[1][2] | Low to moderate selectivity, often requiring a large excess of diamine for mono-protection. |
| Reactivity | Moderate, allowing for controlled reactions. | High, can lead to di-Boc protection and other side reactions.[3] |
| Substrate Scope | Particularly advantageous for polyamines and other molecules with multiple amine groups.[1][2] | Broadly applicable but can be problematic for selective protection of polyamines. |
| Byproducts | p-Cresol (less volatile, requires purification to remove). | tert-Butanol and CO₂ (volatile and easily removed).[4] |
Quantitative Data for Selective Boc Protection of Spermidine
| Reagent | Product | Yield (%) | Reference |
| tert-Butyl phenyl carbonate | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | 78 | [5] |
| (Boc)₂O | N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | Typically requires a large excess of spermidine for selective protection, with yields varying based on conditions. |
Experimental Protocols
Detailed methodologies for the Boc protection of amines using both tert-butyl phenyl carbonate (as a close analog to tert-butyl p-tolylcarbamate) and (Boc)₂O are provided below.
Protocol 1: Selective di-Boc Protection of Primary Amines in Spermidine using tert-Butyl Phenyl Carbonate
This protocol is adapted from the work of Pittelkow, M., et al. and demonstrates the selective protection of the primary amino groups of spermidine.[5]
Materials:
-
Spermidine
-
tert-Butyl phenyl carbonate
-
Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve spermidine (1.08 g, 7.40 mmol) in DMF (20 mL).
-
Add tert-butyl phenyl carbonate (3.17 g, 16.3 mmol, 2.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent in vacuo.
-
Add water (25 mL) and adjust the pH to 3 with 2 M HCl.
-
Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove phenol byproduct.
-
Make the aqueous phase strongly alkaline with 2 M NaOH.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 80 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine.
Protocol 2: General Procedure for Boc Protection of a Primary Amine using (Boc)₂O
This is a standard and widely applicable method for the Boc protection of a broad range of primary amines.[6]
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 1-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms for Boc protection using both reagents and a general experimental workflow.
Caption: Boc protection using Tert-butyl p-tolylcarbamate.
Caption: Boc protection using (Boc)₂O.
Caption: General experimental workflow for Boc protection.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating Experimental Outcomes with Tert-butyl p-tolylcarbamate Derivatives in Anti-Inflammatory Assays
For researchers, scientists, and drug development professionals, the validation of experimental results is a cornerstone of scientific rigor. This guide provides a comparative analysis of the performance of compounds derived from a close structural analog of Tert-butyl p-tolylcarbamate against a well-established anti-inflammatory drug, indomethacin. The presented data underscores the potential of the carbamate scaffold in designing novel therapeutic agents.
Tert-butyl p-tolylcarbamate and its analogs are versatile intermediates in organic synthesis, particularly in the development of biologically active compounds. Their utility is highlighted in a study where a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, synthesized from tert-butyl 2-aminophenylcarbamate, exhibited significant anti-inflammatory properties. This guide will delve into the experimental data from this study to provide a clear comparison and outline the methodologies for replication and validation.
Comparative Anti-Inflammatory Activity
The in vivo anti-inflammatory activity of the synthesized carbamate derivatives was evaluated using the carrageenan-induced rat paw edema model. This is a standard and widely accepted method for screening potential anti-inflammatory drugs. The efficacy of the test compounds was compared against indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), which served as the positive control.
The percentage of inhibition of paw edema was measured at various time intervals after the administration of the test compounds and the standard drug. The results, summarized in the table below, demonstrate that several of the carbamate derivatives exhibit anti-inflammatory activity comparable to, and in some cases, even exceeding that of indomethacin after 12 hours.[1][2]
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (after 12 hours) |
| Indomethacin (Standard) | 10 | 54.24% |
| Derivative 4a | 50 | 54.13% |
| Derivative 4i | 50 | 54.24% |
| Derivative 4j | 50 | 53.59% |
| Derivative 4h | 50 | 49.19% |
| Derivative 4d | 50 | 55.51% |
Data extracted from "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies"[1][2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Synthesis of Tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives
The synthesis of the target compounds involves the amidation coupling of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids.[1][2]
Materials:
-
Tert-butyl 2-aminophenylcarbamate
-
Substituted carboxylic acids
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the substituted carboxylic acid (1 eq) in DMF at 0°C.
-
To the stirred solution, add DIPEA (1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) sequentially.
-
Stir the reaction mixture for 30 minutes at 0°C and then allow it to warm to room temperature.
-
Continue stirring for 3 hours to complete the reaction.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This protocol outlines the procedure for evaluating the anti-inflammatory activity of the synthesized compounds.[1][2]
Animals:
-
Wistar albino rats (180-200 g) of either sex.
Materials:
-
Test compounds (synthesized carbamate derivatives)
-
Indomethacin (standard drug)
-
0.5% Carboxymethyl cellulose (CMC) solution
-
0.1 mL of 1% carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Divide the animals into groups, including a control group, a standard group (indomethacin), and test groups for each synthesized compound.
-
Suspend the test compounds and indomethacin in 0.5% CMC solution.
-
Administer the test compounds (50 mg/kg, i.p.) and indomethacin (10 mg/kg, i.p.) to the respective groups. Administer only the vehicle (0.5% CMC) to the control group.
-
After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce edema.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately after carrageenan injection) and at regular intervals (e.g., 1, 3, 6, and 12 hours) thereafter.
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the synthesis and evaluation workflow.
Caption: Synthetic pathway for the target carbamate derivatives.
Caption: Workflow for the in vivo anti-inflammatory assay.
Conclusion
The experimental data presented provides a strong validation for the use of the tert-butyl carbamate scaffold in the design of novel anti-inflammatory agents. The derivatives synthesized from a close analog of Tert-butyl p-tolylcarbamate demonstrate potent activity, comparable to the established NSAID indomethacin. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to replicate these findings and further explore the therapeutic potential of this class of compounds. This comparative approach is essential for the validation of new chemical entities and their progression in the drug discovery pipeline.
References
A Spectroscopic Comparison of Tert-butyl p-tolylcarbamate and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the synthetic carbamate, Tert-butyl p-tolylcarbamate, and its commercially available precursors, p-toluidine and di-tert-butyl dicarbonate. The objective is to furnish researchers with the necessary data and protocols to identify and characterize these molecules using common spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Spectroscopic Data Summary
The following table presents a consolidated summary of the key spectroscopic data for Tert-butyl p-tolylcarbamate and its precursors. This data is essential for the verification of the successful synthesis of the target compound from its starting materials.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| p-Toluidine | 6.88 (d, 2H), 6.61 (d, 2H), 3.55 (s, 2H), 2.19 (s, 3H)[1] | 144.4, 129.8, 127.3, 115.3, 20.4[1] | 3425, 3340 (N-H stretch), 3020 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1620 (N-H bend), 1510 (aromatic C=C stretch) | 107.1 (M⁺), 106.1, 77.1 | |
| Di-tert-butyl dicarbonate | 1.50 (s, 18H)[2] | 149.5, 83.5, 27.7[2] | 1810, 1765 (C=O stretch), 1160 (C-O stretch)[3] | 218.1 (M⁺), 163.1, 117.1, 57.1 | |
| Tert-butyl p-tolylcarbamate | ![]() | 7.25 (d, 2H), 7.08 (d, 2H), 6.42 (br s, 1H), 2.29 (s, 3H), 1.51 (s, 9H)[4] | 152.9, 135.7, 132.5, 129.7, 118.8, 80.3, 28.3, 20.7[4] | ~3300 (N-H stretch), ~1710 (C=O stretch), ~1530 (N-H bend), ~1240, ~1160 (C-O stretch) | Predicted: 207.1 (M⁺), 151.1 ([M-C₄H₈]⁺), 107.1 ([M-Boc]⁺), 57.1 ([C₄H₉]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of Tert-butyl p-tolylcarbamate and its subsequent spectroscopic characterization are provided below.
Synthesis of Tert-butyl p-tolylcarbamate
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in anhydrous THF.
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Tert-butyl p-tolylcarbamate as a white solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay. 16 to 64 scans are typically co-added.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC-MS) system. Electrospray ionization (ESI) in positive ion mode is a suitable method. The mass analyzer is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion.
Synthesis Workflow
The synthesis of Tert-butyl p-tolylcarbamate from its precursors is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of p-toluidine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide to form the stable carbamate product.
Caption: Synthetic pathway for Tert-butyl p-tolylcarbamate.
References
A Comparative Guide to Purity Determination of Tert-butyl p-tolylcarbamate: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount to ensure the reliability and reproducibility of experimental results and the quality of final products. Tert-butyl p-tolylcarbamate is a key intermediate in various synthetic pathways, and its purity directly impacts the outcome of subsequent reactions. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of tert-butyl p-tolylcarbamate. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and available instrumentation.[1] qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[2] HPLC is a versatile technique suitable for routine quality control of non-volatile compounds, while GC is ideal for the analysis of volatile and thermally stable compounds.[1]
Table 1: Performance Comparison of qNMR, HPLC, and GC for Purity Determination
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Quantitation | Absolute (determines purity without a specific analyte reference standard).[2] | Relative (requires a reference standard of known purity).[2] | Relative (requires a reference standard of known purity).[2] |
| Accuracy | High (typically ≤ 1% uncertainty).[3][4] | High (dependent on reference standard purity). | High (dependent on reference standard purity). |
| Precision (%RSD) | Excellent (typically < 0.2%).[5] | Excellent (typically < 1%). | Excellent (typically < 1%). |
| Limit of Detection | Moderate (mg range).[2] | High (ppm to ppb levels).[2] | Very High (ppb to ppt levels).[2] |
| Analysis Time | Moderate to Low.[2] | High throughput.[2] | High throughput.[2] |
| Sample Destructive | No.[2] | Yes.[2] | Yes.[2] |
| Applicability | Any soluble compound with a unique NMR signal. Provides structural information.[1] | Wide range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[1] |
Note: The quantitative data presented are representative values for the analysis of organic compounds and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR)
The qNMR method provides a direct measurement of the purity of tert-butyl p-tolylcarbamate by comparing the integral of a specific analyte signal to that of a certified internal standard.[5]
Internal Standard Selection: A suitable internal standard is crucial for accurate qNMR analysis. The ideal standard should:
-
Be of high purity (≥99%).[6]
-
Have signals that do not overlap with the analyte signals.[5]
-
Be soluble in the same deuterated solvent as the analyte.[6]
-
Be chemically inert towards the analyte.[5]
-
Possess a simple spectrum, preferably with singlet signals.[7]
For tert-butyl p-tolylcarbamate in CDCl₃, 1,4-Dinitrobenzene is a suitable internal standard. Its aromatic signal at ~8.4 ppm is in a clear region of the spectrum, away from the signals of the analyte.
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of tert-butyl p-tolylcarbamate into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., 1,4-Dinitrobenzene) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
Acquisition Time (at): ~2-4 seconds.
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For tert-butyl p-tolylcarbamate, the singlet from the nine equivalent protons of the tert-butyl group is an ideal signal for quantification.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the purity analysis of tert-butyl p-tolylcarbamate.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-butyl p-tolylcarbamate.
-
Dissolve in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
This protocol outlines a GC method for the purity assessment of tert-butyl p-tolylcarbamate, assuming it is thermally stable.
Instrumentation:
-
GC system with a Flame Ionization Detector (FID).
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane).
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-butyl p-tolylcarbamate.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
Methodology Comparison
The following diagram illustrates the logical relationship and key distinguishing features of the three analytical techniques for purity determination.
Conclusion
For the purity determination of tert-butyl p-tolylcarbamate, qNMR, HPLC, and GC each offer distinct advantages.
-
qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard of the analyte.[2] Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool for the definitive characterization of reference materials and key synthetic intermediates.
-
HPLC is a robust and versatile method for routine purity analysis, particularly for identifying and quantifying non-volatile impurities. Its high throughput makes it suitable for quality control in a production environment.
-
GC offers high sensitivity for the detection of volatile and semi-volatile impurities, such as residual solvents, which may not be easily detected by HPLC.
Ultimately, the choice of method will depend on the specific analytical needs. For the highest accuracy and an absolute measure of purity, qNMR is the recommended technique.[1] However, for routine analysis and screening of different types of impurities, a combination of HPLC and GC may be more practical. In many cases, using these techniques orthogonally provides the most comprehensive and reliable assessment of a compound's purity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. reddit.com [reddit.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. qNMR - BIPM [bipm.org]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to Amine Protection: An In-depth Analysis of Tert-butyl p-tolylcarbamate and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of a synthetic strategy. This guide provides an objective comparison of Tert-butyl p-tolylcarbamate with other common amine protecting groups, supported by experimental data and detailed protocols, to facilitate an informed selection process.
Tert-butyl p-tolylcarbamate serves as a crucial reagent for the protection of the amino group in p-toluidine, a common structural motif in pharmacologically active compounds. Its performance, however, must be weighed against other widely used protecting groups. This guide focuses on a comparative analysis of Tert-butyl p-tolylcarbamate (a Boc-protected amine) and its Cbz and Fmoc-protected counterparts, offering a comprehensive overview of their synthesis, stability, and deprotection characteristics.
Certificate of Analysis: A Quality Benchmark
A Certificate of Analysis (CoA) for a chemical reagent provides critical information regarding its purity and physical properties. While a specific CoA for a single batch of Tert-butyl p-tolylcarbamate can vary between suppliers, a representative CoA will typically include the following parameters:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC or GC) | ≥95% - 99%[1] |
| Molecular Formula | C12H17NO2[1][2] |
| CAS Number | 14618-58-9 |
| Melting Point | Varies |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
This information is vital for ensuring the quality and consistency of the starting material, which directly impacts the reproducibility of experimental results.
Comparative Performance in Amine Protection
The primary function of these carbamates is to mask the nucleophilicity of the p-toluidine amine group during subsequent synthetic steps. The choice of protecting group depends on the overall synthetic route, particularly the stability of the protecting group to various reaction conditions and the ease of its removal.
Synthesis of Protected p-Toluidine Derivatives
The following table summarizes typical experimental data for the protection of p-toluidine using different reagents to form the corresponding Boc, Cbz, and Fmoc protected derivatives.
| Protecting Group | Reagent | Reaction Conditions | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine, Dichloromethane | Room Temperature, 1 hour | ~100% | [3] |
| Cbz | Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate, THF/Water | 0°C to Room Temp, 20 hours | ~90% | [4] |
| Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Aq. Sodium Carbonate, Dioxane | Room Temperature | Variable, can be low | [5] |
dot
Caption: Synthesis of Protected p-Toluidine Derivatives.
Deprotection of Carbamate-Protected p-Toluidine
The ease and selectivity of deprotection are critical factors in choosing a protecting group. The following table outlines the typical conditions and yields for the removal of Boc, Cbz, and Fmoc groups from the corresponding p-toluidine derivatives.
| Protected Amine | Deprotection Reagent | Reaction Conditions | Typical Yield | Reference |
| Tert-butyl p-tolylcarbamate (Boc) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature, 1-2 hours | High | |
| Benzyl p-tolylcarbamate (Cbz) | H₂, Palladium on Carbon (Pd/C) | Room Temperature, hours | High | [4] |
| Fmoc-p-toluidine | 20% Piperidine in DMF | Room Temperature, minutes | High | [1] |
dot
Caption: Deprotection of Carbamate-Protected p-Toluidine.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. The following are representative protocols for the protection and deprotection of p-toluidine.
Protocol 1: Synthesis of Tert-butyl p-tolylcarbamate (Boc Protection)
Materials:
-
p-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M HCl aqueous solution
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve p-toluidine (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq).
-
Add di-tert-butyl dicarbonate (1.0 eq) to the mixture at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with 1 M HCl aqueous solution and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]
Protocol 2: Deprotection of Tert-butyl p-tolylcarbamate (Boc Deprotection)
Materials:
-
Tert-butyl p-tolylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Tert-butyl p-tolylcarbamate (1.0 eq) in DCM.
-
Add TFA (an equal volume to DCM) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is often the TFA salt of p-toluidine.
Protocol 3: Synthesis of Benzyl p-tolylcarbamate (Cbz Protection)
Materials:
-
p-Toluidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve p-toluidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C and add benzyl chloroformate (1.5 eq).
-
Stir the reaction mixture for 20 hours, allowing it to warm to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
Protocol 4: Deprotection of Benzyl p-tolylcarbamate (Cbz Deprotection)
Materials:
-
Benzyl p-tolylcarbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Benzyl p-tolylcarbamate in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain p-toluidine.[4]
Protocol 5: Synthesis of (9H-fluoren-9-yl)methyl (p-tolyl)carbamate (Fmoc Protection)
Materials:
-
p-Toluidine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Aqueous sodium carbonate solution
-
Dioxane
Procedure:
-
Dissolve p-toluidine in a mixture of dioxane and aqueous sodium carbonate solution.
-
Add Fmoc-Cl to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction may be slow and yield can be variable.
-
Upon completion, extract the product with an organic solvent, wash with water, dry, and concentrate. Purification by chromatography may be necessary.[5]
Protocol 6: Deprotection of (9H-fluoren-9-yl)methyl (p-tolyl)carbamate (Fmoc Deprotection)
Materials:
-
(9H-fluoren-9-yl)methyl (p-tolyl)carbamate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected p-toluidine in DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for a few minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and piperidine under reduced pressure to obtain the crude p-toluidine.[1]
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for p-toluidine depends on the specific requirements of the synthetic route.
-
Tert-butyl p-tolylcarbamate (Boc protection) offers a simple and high-yielding protection step and is readily cleaved under acidic conditions. This makes it a suitable choice when the rest of the molecule is stable to acid.
-
Benzyl p-tolylcarbamate (Cbz protection) provides a robust protecting group that is stable to both acidic and basic conditions. Its removal via catalytic hydrogenolysis is a mild and clean method, ideal for substrates with acid or base-sensitive functional groups.
-
Fmoc-p-toluidine (Fmoc protection) is characterized by its base-lability, allowing for orthogonal deprotection in the presence of acid-labile groups. However, the protection step can sometimes be less efficient than with Boc or Cbz reagents.
By carefully considering the stability, ease of introduction and removal, and the orthogonality of these protecting groups, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and with high yields.
References
A Comparative Guide to the Efficacy of Deprotection Methods for Tert-butyl p-tolylcarbamate
For researchers, scientists, and professionals in drug development, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of amine-containing molecules. The choice of deprotection method for a substrate like tert-butyl p-tolylcarbamate is pivotal to ensure high yield and purity of the desired product, p-toluidine. This guide provides an objective comparison of various deprotection methodologies, supported by experimental data from related aromatic systems, to assist in the selection of the optimal conditions.
Comparison of Deprotection Methods
The following table summarizes the efficacy of different reagents for the deprotection of N-Boc protected aromatic amines, providing a comparative overview of reaction conditions, yields, and reaction times. While specific data for tert-butyl p-tolylcarbamate is limited, the presented data for analogous aryl carbamates offers a strong predictive framework for its deprotection.
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), Room Temperature | 0.5 - 4 hours[1] | Typically high to quantitative[1] | Generally high, though the TFA salt can be oily[1] | Advantages: Highly effective and volatile, simplifying product isolation. Disadvantages: Harsh acidity can cleave other acid-labile groups; the generated tert-butyl cation can cause side reactions, often requiring scavengers.[1] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane, Room Temperature | 0.5 - 2 hours[1] | Typically high to quantitative[1] | High, often yields a crystalline hydrochloride salt[1] | Advantages: Often more selective than TFA and can yield a crystalline product that is easy to handle. Disadvantages: Dioxane is a hazardous solvent; can be less volatile than TFA.[1] |
| Oxalyl Chloride/Methanol | 3 equivalents of (COCl)₂ in Methanol, Room Temperature | 1 - 4 hours[2][3] | >70% for aromatic carbamates[2][3] | High | Advantages: Mild conditions, tolerant of many functional groups.[2][3] Disadvantages: Oxalyl chloride is toxic and moisture-sensitive. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic p-TsOH in a deep eutectic solvent (DES) or under microwave irradiation in toluene | Minutes to hours[4] | High | High | Advantages: Can be performed under milder or solvent-free conditions (mechanochemical).[4] Disadvantages: May require elevated temperatures or specialized equipment (microwave). |
| Zinc Bromide (ZnBr₂) | 1.5 - 5 equivalents of ZnBr₂ in Dichloromethane (DCM), Room Temperature | 3 - 24 hours[5] | 79% (for a related system)[5] | Good | Advantages: Mild Lewis acid conditions, can offer chemoselectivity.[5] Disadvantages: Longer reaction times may be required; workup can be more complex.[6] |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below. These protocols are based on general procedures for N-Boc deprotection of aromatic amines and should be optimized for tert-butyl p-tolylcarbamate.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Tert-butyl p-tolylcarbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl p-tolylcarbamate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 0.5 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude p-toluidine.
-
Purify the product by column chromatography or crystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
Tert-butyl p-tolylcarbamate
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Place tert-butyl p-tolylcarbamate in a round-bottom flask.
-
Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 0.5 to 2 hours. Monitor the reaction by TLC or LC-MS.
-
The p-toluidine hydrochloride salt may precipitate from the solution.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold anhydrous diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the hydrochloride salt.
-
The free amine can be obtained by neutralization with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extraction into an organic solvent.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
Materials:
-
Tert-butyl p-tolylcarbamate
-
Anhydrous Methanol
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve tert-butyl p-tolylcarbamate (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours, monitoring by TLC or LC-MS.[2][3]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
General Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of tert-butyl p-tolylcarbamate, leading to the formation of p-toluidine.
Decision Logic for Reagent Selection
The choice of deprotection reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions. This diagram outlines a simplified decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
Safety Operating Guide
Proper Disposal of Tert-butyl p-tolylcarbamate: A Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of tert-butyl p-tolylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound in readily available public domains, the following procedures are based on best practices for the disposal of similar carbamate compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
Key Safety and Handling Information
While specific hazard data for tert-butyl p-tolylcarbamate is limited, related carbamate compounds may cause skin and eye irritation. Inhalation or ingestion should be avoided. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
Due to the lack of a specific SDS for tert-butyl p-tolylcarbamate, a comprehensive table of quantitative data cannot be provided. However, for the closely related isomer, tert-butyl m-tolylcarbamate, the following information is available and may serve as a useful reference.
| Property | Value (for tert-butyl m-tolylcarbamate) |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
Note: This data is for a structural isomer and should be used with caution as the properties of tert-butyl p-tolylcarbamate may differ.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of tert-butyl p-tolylcarbamate is through a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Treat all tert-butyl p-tolylcarbamate waste as hazardous chemical waste.
-
This includes the pure compound, any contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves).
-
Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "tert-butyl p-tolylcarbamate".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
3. Spill Management:
-
In case of a small spill, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal company, following your institution's established procedures.
-
Do not dispose of tert-butyl p-tolylcarbamate down the drain or in the regular trash.
Disposal Workflow
Caption: Disposal workflow for tert-butyl p-tolylcarbamate.
Personal protective equipment for handling Tert-butyl p-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl p-tolylcarbamate. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving Tert-butyl p-tolylcarbamate.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., nitrile)[1][2] | Laboratory coat[1][3] | N95 respirator or working in a fume hood to avoid inhaling dust |
| Preparing Solutions | Chemical splash goggles[1] | Chemical-resistant gloves (e.g., nitrile)[1][2] | Laboratory coat[1][3] | Work in a chemical fume hood[1] |
| Running Reactions | Chemical splash goggles[1] | Chemical-resistant gloves (e.g., nitrile)[1][2] | Laboratory coat[1][3] | Work in a chemical fume hood[1] |
| Spill Cleanup (Small) | Chemical splash goggles[3] | Heavy chemical-resistant gloves[3] | Laboratory coat, chemical-resistant apron[3] | Respirator as needed, depending on spill size and ventilation[1][3] |
| Waste Disposal | Chemical splash goggles[2] | Chemical-resistant gloves (e.g., nitrile)[2] | Laboratory coat[2] | Work in a well-ventilated area or fume hood[4] |
II. Operational Plan for Safe Handling
A systematic approach to handling Tert-butyl p-tolylcarbamate from receipt to disposal is critical for safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the manufacturer's label is intact and legible.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
Segregate from foodstuffs and other reactive chemicals.[4]
3. Handling and Use:
-
All handling of solid Tert-butyl p-tolylcarbamate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust.[4]
-
Avoid contact with skin and eyes.[4]
-
Wear the appropriate PPE as outlined in the table above.
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly after handling.[6]
4. Spill Response:
-
In case of a small spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][7] Do not use combustible materials like sawdust.[7]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][7]
-
-
In case of a large spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
III. Disposal Plan
Proper disposal of Tert-butyl p-tolylcarbamate and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[2][7]
-
The container must be sealed and stored in a designated satellite accumulation area.[7]
2. Waste Segregation:
-
Do not mix Tert-butyl p-tolylcarbamate waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Carbamates should be segregated from strong acids, bases, and oxidizing agents.[7]
3. Disposal Procedure:
-
Tert-butyl p-tolylcarbamate should be disposed of as hazardous chemical waste.
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]
-
Contact your institution's EHS department to arrange for pickup and disposal of the hazardous waste.[2][7]
IV. Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Don the required PPE (safety goggles, nitrile gloves, lab coat) and ensure the chemical fume hood is operational.
-
Weighing:
-
Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of solid Tert-butyl p-tolylcarbamate to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Transfer:
-
Gently add the weighed solid to the reaction vessel or flask containing the appropriate solvent.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
-
Dissolution:
-
Stir or agitate the mixture as required to dissolve the solid.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated materials in the designated hazardous waste container.
-
Clean the work area and wash hands thoroughly.
-
V. Logical Workflow for Handling Tert-butyl p-tolylcarbamate
Caption: Workflow for the safe handling of Tert-butyl p-tolylcarbamate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

